Product packaging for Gallium arsenide(Cat. No.:CAS No. 1303-00-0)

Gallium arsenide

Cat. No.: B074776
CAS No.: 1303-00-0
M. Wt: 144.64 g/mol
InChI Key: JBRZTFJDHDCESZ-UHFFFAOYSA-N
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Description

Gallium arsenide (GaAs) is a premium III-V compound semiconductor renowned for its superior electronic properties compared to elemental silicon. Its direct bandgap of 1.42 eV at room temperature and high electron mobility make it an indispensable material for high-frequency, high-power, and optoelectronic applications. In research and development, GaAs is pivotal for fabricating devices such as High-Electron-Mobility Transistors (HEMTs), Heterojunction Bipolar Transistors (HBTs), and Monolithic Microwave Integrated Circuits (MMICs) that are critical for advanced radar systems, satellite communications, and 5G/6G network infrastructure. Furthermore, its direct bandgap enables highly efficient photon emission and absorption, driving innovation in infrared light-emitting diodes (LEDs), laser diodes for fiber optics and sensing, and high-efficiency single-junction and multi-junction solar cells for space and concentrated photovoltaic systems. The mechanism of action in GaAs-based devices leverages the formation of heterojunctions (e.g., with AlGaAs) to create quantum wells and confinement regions, allowing for precise control over electron transport and recombination processes. This product is offered as high-purity single-crystal wafers with specified crystallographic orientations and dopant concentrations, providing researchers with the foundational material needed to push the boundaries of solid-state physics, photonics, and next-generation electronics. For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula GaAs<br>AsGa B074776 Gallium arsenide CAS No. 1303-00-0

Properties

IUPAC Name

gallanylidynearsane
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InChI

InChI=1S/As.Ga
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InChI Key

JBRZTFJDHDCESZ-UHFFFAOYSA-N
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Canonical SMILES

[Ga]#[As]
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Molecular Formula

AsGa, GaAs
Record name GALLIUM ARSENIDE
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DSSTOX Substance ID

DTXSID2023779
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Molecular Weight

144.645 g/mol
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Physical Description

Gray crystals or powder; [CAMEO], Dark gray crystals with a metallic greenish-blue sheen or gray powder.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), <1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid, In water, <1 mg/ml @ 20 °C
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Density

5.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 5.3176 @ 25 °C, Lattice constant 5.6-54 Angstroms; dielectric constant 11.1; intrinsic resistivity @ 300 deg K= 3.7X10+8 ohm-cm; electron lattice mobility @ 300 deg K= 10,000 square cm/volt-sec; intrinsic charge density @ 300 deg K= 1.4X10+6/cc; electron diffusion constant @ 300 deg K= 310 square cm/sec; hole diffusion constant= 11.5 square cm/sec, 5.31
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Color/Form

Cubic crystals, dark gray with metallic sheen, Gray cubic crystals

CAS No.

1303-00-0
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Melting Point

2260 °F (NTP, 1992), 1238 °C, 2260 °F
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Fundamental Electronic Structure and Theoretical Modeling of Gallium Arsenide Systems

Computational Methodologies for Electronic Property Determination

The determination of the electronic properties of Gallium Arsenide relies on a suite of sophisticated computational techniques. These methods, rooted in quantum mechanics, allow for the calculation of key parameters such as band structure, density of states, and charge distribution, which govern the material's electrical and optical behavior.

Density Functional Theory (DFT) Approaches in this compound Research

Density Functional Theory (DFT) stands as a cornerstone of computational materials science for investigating the electronic structure of solids. aip.orgscirp.org This powerful quantum mechanical modeling method is utilized to investigate the structural and electronic properties of materials like this compound. aip.org DFT calculations have been instrumental in understanding the electronic band structures and band gap energies of GaAs. scirp.org

Within the framework of DFT, various approximations for the exchange-correlation functional are employed to make the calculations computationally tractable. The Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA) are two of the most widely used functionals in the study of this compound.

First-principles calculations have been performed on this compound using both LDA and different parameterizations of GGA, such as the Perdew-Burke-Ernzerhof (PBE) and Wu-Cohen (WC) schemes. aip.orgaip.org It has been reported that the lattice constant of GaAs calculated with the GGA-WC functional shows good agreement with experimental values, suggesting its utility in predicting structural parameters. aip.orgaip.org However, a well-known limitation of both LDA and GGA is the underestimation of the band gap in semiconductors. For instance, one study using LDA calculated the direct band gap of GaAs to be 0.37 eV, which is significantly smaller than the experimental value. scirp.org This underestimation is a result of the residual self-interaction inherent in these approximations. scirp.org

FunctionalCalculated PropertyValueReference
LDABand Gap0.37 eV scirp.org
GGA-WCLattice ConstantIn good agreement with experiment aip.orgaip.org

To achieve higher accuracy in electronic structure calculations, more advanced computational methods have been developed and applied to this compound. The Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method, a highly accurate implementation of DFT, has been used to study the structural and electronic properties of GaAs. aip.orgaip.org One study utilizing the HiLAPW (High-Accuracy LAPW) program reported a calculated energy band gap of 0.8 eV for this compound. researchgate.net While this is an improvement over standard LDA/GGA calculations, it still deviates from the experimental value of approximately 1.519 eV. researchgate.net

The Bagayoko-Zhao-Williams-Ekuma-Franklin (BZW-EF) method is another advanced approach that focuses on achieving a more precise description of the electronic structure. This method systematically optimizes the basis set used in the calculations to ensure that the occupied energy bands are at their absolute minima, leading to more accurate predictions of the band gap.

To address the underestimation of the band gap by traditional DFT functionals, modified exchange-correlation potentials have been introduced. The modified Becke-Johnson (mBJ) potential, often used in conjunction with LDA (mBJ+LDA), has demonstrated significant success in providing more accurate band gap values for semiconductors like this compound. aip.orgaip.org Research has shown that the mBJ+LDA approach yields much better results for the band gap of GaAs compared to other exchange-correlation approaches. aip.orgaip.org This improvement is crucial for accurately modeling the optoelectronic properties of the material.

MethodCalculated Band Gap (eV)
HiLAPW0.8
mBJ+LDACloser to experimental value

Molecular Dynamics Simulations for Atomic-Level Analysis

Molecular Dynamics (MD) simulations offer a powerful tool for investigating the atomic-level behavior of this compound under various conditions. mdpi.comcranfield.ac.uk This classical mechanics-based approach models the interactions between individual atoms using interatomic potentials, allowing for the study of dynamic processes such as deformation, nanopolishing, and thermal effects. mdpi.comdergipark.org.tr

MD simulations have been employed to study the structural and energetic properties of GaAs nanoparticles, revealing the influence of temperature on properties like potential energy and coordination number. dergipark.org.tr These simulations have also provided insights into the deformation anisotropy of this compound during nanopolishing, analyzing surface morphology and subsurface damage. mdpi.com By simulating processes like nanoindentation, MD can elucidate the evolution of internal defects and stress distribution at the atomic scale. researchgate.net These atomic-level insights are critical for understanding the mechanical properties and processing of this compound.

Quantum Monte Carlo Techniques for Many-Body Systems

Quantum Monte Carlo (QMC) methods provide a stochastic approach to solving the many-body Schrödinger equation, offering a high level of accuracy for calculating the electronic properties of materials. arxiv.orgscispace.com These techniques have been applied to this compound to study electron transport properties and many-body effects that are not fully captured by standard DFT approaches. scispace.comaps.orgresearchgate.net

QMC simulations have been used to calculate electron distribution functions in the valleys of the this compound band structure, providing insights into phenomena like population inversion at high electric fields. scispace.com More recent advancements have integrated machine learning techniques with QMC to improve the accuracy of simulations by learning the nodal structures of the fermionic wave function, which can significantly reduce the variational bias in the calculations. arxiv.org This approach has been demonstrated for quantum dots of this compound, paving the way for more precise predictions of properties in strongly correlated systems. arxiv.org

Effective Mass Approximation in Confined this compound Structures

The effective mass approximation is a crucial theoretical tool for describing the behavior of electrons and holes in confined this compound structures, such as quantum wells. In this model, the complex interactions of a charge carrier with the periodic potential of the crystal lattice are simplified by assigning it an effective mass (m*), which differs from the free electron mass (m₀). This approximation is particularly useful when the perturbation of the crystal's periodic potential is small in value and large in scale.

The effective mass of electrons in the conduction band of bulk this compound is approximately 0.067 times the mass of a free electron. However, in confined structures like quantum wells, this value can be influenced by factors such as the well width and the specific heterostructure design. For instance, in InGaAsN/GaAs quantum well heterostructures, the effective mass of electrons in the conduction band has been evaluated to be in the range of 0.093 ± 0.006 (m/m₀). nih.gov The following table presents experimentally determined effective mass values for electrons in different this compound-based quantum well systems.

Table 1: Electron Effective Mass in this compound-Based Quantum Wells

System Effective Mass (m*/m₀) Measurement Technique
InGaAsN/GaAs 0.093 ± 0.006 Transient Spectroscopy nih.gov

The effective mass approximation simplifies the Schrödinger equation for charge carriers in a quantum well, allowing for the calculation of quantized energy levels. The applicability of this approximation is generally good for perturbations that are slowly varying on the scale of the lattice constant, such as the screened Coulomb potential of a shallow impurity.

BenDaniel-Duke Model for Heterojunction Quantum Wells

When dealing with heterojunctions, such as those in this compound quantum wells, where the effective mass of charge carriers changes across the interface of two different semiconductor materials, the simple continuity of the derivative of the wavefunction is no longer sufficient. The BenDaniel-Duke model provides the appropriate boundary conditions for the envelope function in the effective mass approximation. aip.org

The BenDaniel-Duke boundary condition ensures the conservation of probability current density across the heterojunction interface. It is a natural consequence of a Hermitian Hamiltonian for a position-dependent mass. aip.org This condition is crucial for accurately calculating the energy levels in quantum wells where the effective mass inside the well material (e.g., GaAs) is different from the mass in the barrier material (e.g., AlGaAs). The model is widely applied in the physics of both type I and type II semiconductor heterostructures. arxiv.orgresearchgate.net The discontinuity in effective mass, represented by the ratio β = m_inside / m_outside, plays a significant role in determining the energy levels and charge distribution within the nanostructure. researchgate.net

Theoretical Investigations of this compound Electronic Band Structure

Theoretical investigations into the electronic band structure of this compound are fundamental to understanding its optical and electronic properties. These studies rely on computational methods to predict and analyze the arrangement of energy bands and the density of available electronic states.

Analysis of Energy Band Diagrams and Density of States (DOS)

The energy band diagram of this compound reveals the relationship between the energy and momentum of electrons within the crystal. A key feature is the presence of a direct band gap, where the minimum of the conduction band and the maximum of the valence band occur at the same point in the Brillouin zone (the Γ point). This direct gap is responsible for this compound's efficient light-emitting properties. researchgate.net The shape of the energy bands, specifically their curvature, is inversely related to the effective mass of the charge carriers. researchgate.net

The Density of States (DOS) provides information about the number of available electronic states at each energy level. Analysis of the DOS for this compound shows that the valence band is primarily composed of As p-orbitals, while the conduction band has significant contributions from Ga s-orbitals. researchgate.net The DOS around the Fermi level indicates the conducting properties of the semiconductor.

Computational Predictions of Direct Band Gap Characteristics

Computational methods, such as those based on Density Functional Theory (DFT), are extensively used to predict the electronic band structure of this compound. These calculations consistently confirm that this compound is a direct band gap semiconductor. researchgate.net The predicted value of the band gap can vary depending on the specific computational approach and approximations used. For example, some DFT calculations have predicted a direct band gap of 0.80 eV. researchgate.net It is important to note that experimental values for the band gap of this compound are around 1.424 eV at room temperature. wikipedia.org Discrepancies between theoretical predictions and experimental results can arise from the approximations inherent in the computational models.

The following table summarizes some computational predictions for the band gap of this compound.

Table 2: Computational Predictions of this compound Band Gap

Computational Method Predicted Band Gap (eV) Reference
Density Functional Theory (HiLAPW) 0.80 researchgate.net

Hybridization Phenomena in this compound Electronic States

Furthermore, hybridization between the d-orbitals of transition metal impurities and the p-orbitals of the host Arsenic atoms can occur, a phenomenon known as p-d hybridization. This interaction is significant as it couples the valence-band electrons with the localized spins of the impurities, influencing the magnetic and electronic properties of the doped this compound.

Theoretical Analysis of this compound Interfaces and Heterostructures

The theoretical analysis of interfaces and heterostructures involving this compound is critical for the design and understanding of advanced electronic and optoelectronic devices. The interruption of the periodic crystal structure at a surface or interface leads to the formation of electronic surface states, which can have energies within the band gap. unibas.ch

These surface states can significantly impact the electronic properties of the material. For instance, Fermi level pinning at the surface can occur due to a high density of interface states, which can be detrimental to device performance. aip.org Theoretical models are used to understand the origin of these states, which can be intrinsic due to dangling bonds or extrinsic due to defects and adsorbates. aip.org

In heterostructures, such as GaAs/AlGaAs, the interface quality is crucial. Theoretical modeling helps in understanding the band alignment at the interface, which governs the confinement of charge carriers. The lattice constants of this compound and Aluminum this compound are closely matched, allowing for the growth of high-quality interfaces with minimal strain. unibas.ch This leads to the formation of a two-dimensional electron gas (2DEG) at the interface, which exhibits high electron mobility. unibas.ch Computational models are also employed to study the effects of strain, piezoelectricity, and the precise atomic arrangement at the interface on the electronic and optical properties of this compound-based nanostructures like quantum dots. nih.gov

Vacancy-Induced Metallicity at this compound Interfaces

The electronic properties of this compound interfaces can be dramatically altered by the introduction of atomic defects, specifically vacancies. A vacancy is a lattice site where an atom is missing. While bulk GaAs is a semiconductor, the presence of vacancies near an interface can induce a transition to a metallic state. kaust.edu.sa

Research utilizing density functional theory has shown that introducing arsenic (As) vacancies near the interface of a GaAs-AlAs heterostructure leads to metallicity. kaust.edu.sa This phenomenon holds significant potential for the development of novel electronic components based on these material systems. kaust.edu.sa In a perfect GaAs-AlAs interface, an insulating state is typically observed with negligible charge transfer. kaust.edu.sa However, the creation of As vacancies changes the electronic band structure, inducing metallic behavior. kaust.edu.sa

The underlying mechanism involves the creation of defect states within the bandgap. Irradiation of GaAs can produce immobile vacancies and mobile interstitials (atoms in between lattice sites). arxiv.orgarxiv.org This process can cause the Fermi level to shift to the mid-gap, which in turn alters the charge states of all defects, leading to negatively-charged vacancies and positively-charged interstitials. arxiv.orgarxiv.org

The controlled manipulation of vacancies has been demonstrated experimentally. Using a scanning tunneling microscope, charged arsenic vacancies on a GaAs surface can be positioned with atomic precision. semi.ac.cn This technique allows for the tuning of the local electrostatic field experienced by nearby dopant atoms, such as single manganese acceptors. semi.ac.cn While this specific study focused on tuning acceptor binding energy rather than inducing metallicity, it illustrates the principle that vacancies act as a potent tool for modifying local electronic properties at GaAs surfaces and interfaces. semi.ac.cn The ability of a charged vacancy to repel or attract charge carriers and alter energy levels is the fundamental driver behind these electronic modifications. semi.ac.cn

Advanced Epitaxial Growth and Material Engineering of Gallium Arsenide Heterostructures

Epitaxial Growth Techniques for Gallium Arsenide-Based Materials

The fabrication of advanced this compound (GaAs) heterostructures, which are fundamental to many high-speed electronic and optoelectronic devices, relies on a suite of sophisticated epitaxial growth techniques. These methods allow for the deposition of high-purity, single-crystal thin films with precise control over thickness, composition, and doping at the atomic level. Key techniques include Molecular Beam Epitaxy (MBE), Metalorganic Vapor Phase Epitaxy (MOVPE), Chemical Beam Epitaxy (CBE), and Atomic Layer Epitaxy (ALE), each offering distinct advantages for material engineering.

Molecular Beam Epitaxy (MBE) of this compound Structures

Molecular Beam Epitaxy (MBE) is an ultra-high vacuum (UHV) based thin-film deposition technique renowned for producing exceptionally high-quality AlGaAs/GaAs heterostructures. arxiv.org The process takes place in a vacuum chamber with pressures as low as 10⁻¹⁰ Torr. wikipedia.org In solid-source MBE, ultra-pure elemental sources, such as gallium and arsenic, are heated in individual effusion cells until they sublimate. wikipedia.org This generates thermal-energy molecular beams that travel in a direct line-of-sight path to a heated, rotating crystalline substrate, where they condense and react to form an epitaxial film. wikipedia.orgaip.org

The slow deposition rate, typically under 3,000 nm per hour, is a hallmark of MBE, enabling the growth of atomically abrupt interfaces and precise layer thickness control, which is crucial for quantum wells and superlattices. arxiv.orgwikipedia.org The development of MBE in the late 1960s by researchers like J.R. Arthur and Alfred Y. Cho was a pivotal moment for semiconductor physics. arxiv.orgwikipedia.org

A key feature of MBE is the integration of in-situ analytical tools to monitor the growth process in real-time. aip.org Techniques such as Reflection High-Energy Electron Diffraction (RHEED) are used to observe the surface crystal structure and growth dynamics, while Auger Electron Spectroscopy (AES) can determine surface composition and detect contaminants. aip.org This level of control has been instrumental in the discovery of novel electronic states, such as the fractional quantum Hall effect, in the high-mobility two-dimensional electron gases (2DEGs) confined within MBE-grown GaAs heterostructures. arxiv.org While MBE is highly sensitive to system changes and requires recalibration after maintenance, it remains a premier technique for fabricating the highest quality crystalline materials and nanostructures. acs.org

Key Characteristics of MBE for GaAs Growth

FeatureDescriptionAdvantage
Environment Ultra-High Vacuum (UHV), 10-8–10-12 TorrExtremely high purity films with minimal background contamination.
Sources Solid, ultra-pure elemental sources (e.g., Ga, As) in effusion cells. wikipedia.orgPrecise control over beam flux and composition.
Transport Collision-free molecular beams impinge directly on the substrate. aip.orgAbrupt interfaces and uniform deposition.
Growth Rate Slow, typically < 1 µm/hour. wikipedia.orgAtomic-level control over layer thickness.
In-situ Monitoring Techniques like RHEED and AES are integrated into the growth chamber. aip.orgReal-time feedback on crystal quality and surface conditions.

Metalorganic Vapor Phase Epitaxy (MOVPE/MOCVD) for Heterostructure Fabrication

Metalorganic Vapor Phase Epitaxy (MOVPE), also known as Metalorganic Chemical Vapor Deposition (MOCVD), is a versatile and widely used technique for growing compound semiconductor heterostructures, including those based on AlGaAs/GaAs. rusnano.commdpi.com Unlike the physical deposition process of MBE, MOVPE is a chemical vapor deposition method. rusnano.com The process involves introducing volatile organometallic compounds, which act as precursors for the Group III elements (e.g., trimethylgallium (B75665) for gallium), and hydrides for the Group V elements (e.g., arsine for arsenic) into a reactor chamber containing a heated substrate. rusnano.comsigmaaldrich.com

The precursor vapors decompose in a pyrolytic reaction near the hot substrate surface, leading to the layer-by-layer deposition of the desired semiconductor compound. rusnano.com The growth rate is often limited by the mass transport of the Group III reactants to the substrate, making it directly proportional to the precursor flow rate over a wide temperature range (approx. 550 to 850 °C for GaAs). doi.org This attribute allows for excellent reproducibility and scalability, making MOVPE a powerful industrial method suitable for the high-volume production of complex multilayer structures for devices like lasers and solar cells. mdpi.comfraunhofer.de Modern MOVPE reactors can achieve very high growth rates, with demonstrations of GaAs solar cell growth at rates up to 140 µm/h while maintaining high material quality. fraunhofer.de

A significant consideration in MOVPE is the choice of precursors, driven by both material quality and safety. dtic.mil The traditional Group V precursor for GaAs growth, arsine (AsH₃), is highly toxic, posing considerable safety hazards. dtic.millib.state.ma.us This has motivated extensive research into safer alternatives.

Two primary alternatives to arsine have been investigated:

Elemental Arsenic : As a solid source, elemental arsenic offers a significant safety advantage over high-pressure arsine gas. dtic.millib.state.ma.us Research has demonstrated that device-quality epitaxial GaAs films can be grown by MOVPE using elemental arsenic, eliminating the need for toxic hydrides and potentially reducing manufacturing costs. dtic.mil

Tertiarybutylarsine (TBAs) : This organometallic liquid precursor, (CH₃)₃CAsH₂, is considerably less toxic than arsine, with a lethal concentration (LC50) of approximately 70 ppm. lib.state.ma.us TBAs has a convenient vapor pressure (96 Torr at 10°C) for use in MOVPE systems and has been successfully used to grow high-purity GaAs layers and quantum well structures with properties comparable to those grown using arsine. lib.state.ma.us The use of TBAs and other alternative precursors like tertialybuthylphosphine (TBP) has become common in the fabrication of various heterostructures. aip.org

Comparison of Arsenic Precursors for MOVPE

PrecursorChemical FormulaStateKey Characteristics
Arsine AsH3GasHighly toxic; traditional standard for high-quality growth. lib.state.ma.uswat.edu.pl
Elemental Arsenic AsSolidFavorable substitute from a safety standpoint; eliminates high-pressure gas. dtic.millib.state.ma.us
Tertiarybutylarsine (TBAs) (CH3)3CAsH2LiquidSignificantly less toxic than arsine; has a suitable vapor pressure for MOVPE. lib.state.ma.us

Laser-Assisted Atomic Layer Epitaxy (LALE) combines the principles of ALE with the spatial selectivity of laser processing. aip.org In this technique, an external energy source, typically a laser beam, is used to locally heat the substrate, inducing a pyrolytic chemical reaction only in the irradiated areas. aip.org This allows for the direct writing of epitaxial patterns without the need for masks, a significant advantage for the monolithic integration of different devices on a single chip. aip.org

In the LALE of GaAs, the substrate is sequentially exposed to trimethylgallium (TMG) and arsine (AsH₃). aip.orgresearchgate.net The laser can be scanned across the surface during the TMG exposure, leading to selective deposition. aip.org The process achieves the self-limiting monolayer-per-cycle growth characteristic of ALE, providing precise thickness control. aip.orgresearchgate.net Device-quality GaAs has been deposited using LALE, and the technique has been successfully used to fabricate broad-area lasers with a GaAs quantum well grown by this method, demonstrating its potential for optoelectronic integration. researchgate.netaip.org

Chemical Beam Epitaxy (CBE)

Chemical Beam Epitaxy (CBE) is a hybrid growth technique that merges the use of gaseous chemical sources from MOVPE with the UHV environment and molecular beam transport of MBE. psu.eduwikipedia.org First demonstrated in 1984, CBE uses molecular beams of reactive gases, typically metalorganics for the Group III element (e.g., trimethylgallium or triethylgallium) and hydrides or organometallics for the Group V element. wikipedia.orgaip.org

Unlike MOVPE, where reactants diffuse through a boundary layer, the low pressure in CBE (< 10⁻⁴ Torr) ensures that the chemicals travel as molecular beams directly to the substrate. wikipedia.orgaip.org This allows for the efficient use of source materials and the use of mechanical shutters for abrupt interface control, similar to MBE. aip.org For the growth of GaAs, the gallium is derived from the pyrolysis of the alkyl precursor on the heated substrate surface. aip.org The arsenic species (As₂), however, is often generated by thermally decomposing the source gas (e.g., arsine or trimethylarsine) in a high-temperature cracking cell (950–1200 °C) before it reaches the substrate. aip.org Studies have also shown that high-quality GaAs can be grown without precracking the arsine, where the decomposition occurs on the substrate surface, which can help reduce carbon impurity incorporation. psu.edu

Atomic Layer Epitaxy (ALE)

Atomic Layer Epitaxy (ALE), a subset of chemical vapor deposition, is a technique that offers the highest possible precision in film thickness control, down to a single monolayer. researchgate.net The method is based on sequential, self-limiting surface reactions. aip.org To grow a layer of GaAs, the substrate is first exposed to a pulse of a gallium precursor, such as trimethylgallium (TMG) or triethylgallium (B73383) (TEG). aip.orgaip.org The precursor molecules adsorb on the surface and form a single atomic layer, after which the surface reaction saturates.

Excess, non-adsorbed precursor is then purged from the reactor with an inert gas. aip.org Next, a pulse of the arsenic precursor, typically arsine, is introduced. It reacts with the gallium-terminated surface to complete one monolayer of GaAs. aip.orgaip.org This cycle is repeated to build the film layer by atomic layer. A key advantage of ALE is that the self-limiting nature of the surface reactions makes the growth rate largely insensitive to precursor pressure and exposure time, provided they are above a minimum threshold. researchgate.netaip.org This leads to excellent thickness uniformity and the ability to grow high-quality, atomically abrupt interfaces, which has been demonstrated in GaAs/AlGaAs quantum wells and injection lasers. researchgate.net

Precision Control in Epitaxial Growth

The ability to precisely control the growth of this compound (GaAs) at the atomic level is fundamental to the fabrication of advanced heterostructures with tailored electronic and optical properties. Epitaxial techniques, particularly Molecular Beam Epitaxy (MBE) and Metal-Organic Vapor Phase Epitaxy (MOVPE), have evolved to provide unprecedented control over material purity, layer thickness, and crystal structure. This precision is crucial for developing next-generation electronic and photonic devices.

Growth of Ultra-Pure this compound Samples

The creation of ultra-pure this compound is a critical first step in the fabrication of high-performance electronic devices, especially those relying on high-mobility two-dimensional electron gases (2DEGs). arxiv.orgpurdue.edu The primary goal is to minimize the concentration of unintentional impurities, which can act as scattering centers and degrade device performance. aip.org Molecular Beam Epitaxy (MBE) is a key technique for growing ultra-high purity GaAs due to its ultra-high vacuum environment, which minimizes the incorporation of background gases. wikipedia.orgnokia.com

Key factors in achieving ultra-pure GaAs include:

Source Material Purity: The purity of the source materials, such as gallium and arsenic, is paramount. purdue.eduunibo.it Even trace amounts of impurities in the source materials can be incorporated into the epitaxial layer.

MBE System Cleanliness: The cleanliness of the MBE growth chamber is crucial. arxiv.org This includes thorough outgassing of the effusion cells, substrate heater, and other components to reduce the partial pressure of impurity species like carbon and oxygen. arxiv.orgunibo.it Custom-designed effusion cells with enhanced shielding and efficient heating are often employed in systems dedicated to ultra-high purity growth. arxiv.org

Growth Conditions: Optimization of growth parameters such as substrate temperature and the ratio of arsenic to gallium (V/III ratio) can influence impurity incorporation. acs.org

Substrate Preparation: The quality and cleanliness of the GaAs substrate upon which the epitaxial layer is grown are also important. google.com

Techniques like Liquid Phase Epitaxy (LPE) are also being explored for growing ultra-pure GaAs, with methods like using a centrifuge to reduce contamination during the growth process. spiedigitallibrary.org The reduction of residual acceptor impurities to levels as low as 2.4x10¹³ cm⁻³ has been reported, leading to significant improvements in electron mobility. aip.org

Control of Ultrathin Layers and High Repeatability in Superlattices

Superlattices, consisting of repeating sequences of ultrathin layers of different semiconductor materials, are fundamental components of many advanced devices like quantum cascade lasers (QCLs) and resonant tunneling diodes. The performance of these devices is critically dependent on the precise control of the thickness and composition of each layer, as well as the abruptness of the interfaces between them. arxiv.orgmdpi.com

Molecular Beam Epitaxy (MBE) and Metal-Organic Vapor Phase Epitaxy (MOVPE) are the primary methods for growing superlattices with high precision and repeatability. mdpi.comsitp.ac.cn

MBE for Ultimate Precision: MBE allows for atomic layer-by-layer growth, enabling the creation of extremely sharp interfaces and precise control over layer thicknesses. arxiv.org The slow deposition rates, typically less than 3,000 nm per hour, and the ultra-high vacuum environment contribute to the high quality and purity of the grown films. wikipedia.org

MOVPE for High Throughput: MOVPE offers higher growth rates and is well-suited for industrial production. mdpi.com Recent advancements in MOVPE technology have enabled the growth of complex heterostructures with up to 2000 layers, demonstrating high repeatability. mdpi.comresearchgate.net

In-situ Monitoring: Techniques like pyrometric spectrometry and reflection high-energy electron diffraction (RHEED) are used for in-situ monitoring of the growth process. whiterose.ac.uksemanticscholar.org These techniques allow for real-time feedback and calibration of growth rates and layer thicknesses, ensuring high run-to-run reproducibility. For instance, pyrometric spectrometry has been used to achieve thickness deviations of only ~1% in QCL structures. whiterose.ac.uk

The ability to grow superlattices with hundreds or even thousands of periods with high fidelity is essential for devices that rely on the collective electronic properties of the entire structure. mdpi.comnih.gov

Manipulation of Growth Conditions for Crystal Phase Switching in Nanowires

This compound typically crystallizes in the zinc-blende (ZB) structure in its bulk form. researchgate.net However, in nanowires (NWs), it is possible to induce the growth of the wurtzite (WZ) crystal phase, which is normally metastable. researchgate.netnih.gov This ability to switch between ZB and WZ phases along the growth axis of a nanowire opens up possibilities for "crystal phase engineering," allowing for the creation of novel electronic and photonic devices with engineered bandgaps without changing the material composition. nih.govcam.ac.uk

The crystal phase of GaAs nanowires can be controlled by manipulating the growth conditions during vapor-liquid-solid (VLS) or self-catalyzed growth. researchgate.netresearchgate.net Key parameters that influence the crystal phase include:

V/III Flux Ratio: The ratio of the group V (arsenic) to group III (gallium) precursor flux is a critical parameter. researchgate.netnih.gov It has been observed that the WZ phase is often favored at higher V/III ratios, while the ZB phase is more stable at lower ratios. nih.gov

Temperature: The growth temperature also plays a significant role in determining the crystal phase. cam.ac.ukrsc.org

Catalyst Droplet Dynamics: In catalytically-grown nanowires, the geometry and supersaturation of the liquid metal catalyst droplet (e.g., gold or gallium itself in self-catalyzed growth) are crucial. researchgate.netcam.ac.uk The contact angle of the droplet with the nanowire tip is a key parameter that can be tuned by the growth fluxes to control the crystal structure. semanticscholar.orgresearchgate.net

Direct, in-situ observation of nanowire growth inside a transmission electron microscope has provided valuable insights into the dynamic processes that govern crystal phase switching. nih.govcam.ac.uk These studies have revealed distinct differences in the growth dynamics, interface morphology, and step flow between the ZB and WZ phases. nih.govcam.ac.uk This understanding allows for the design of complex nanowire heterostructures with repeating segments of ZB and WZ phases, with repeatable, though not always directly proportional, lengths corresponding to the duration of the growth parameter modulation. cam.ac.uk

Orientation-Patterned this compound (OP-GaAs) Growth for Nonlinear Optics

Orientation-Patterned this compound (OP-GaAs) is an engineered nonlinear optical material that enables efficient frequency conversion processes through quasi-phase-matching (QPM). rp-photonics.comdtic.mil Unlike birefringent phase-matching, QPM allows for the utilization of GaAs's large nonlinear coefficient over its entire transparency range (0.9–17 μm). rp-photonics.comoptica.org This makes OP-GaAs highly attractive for applications such as mid-infrared optical parametric oscillators (OPOs) and other frequency conversion devices. rp-photonics.comdtic.mil

The fabrication of OP-GaAs involves creating a periodic structure where the crystallographic orientation is inverted. spiedigitallibrary.org This is a multi-step process:

Template Fabrication: A template with a periodic pattern of inverted crystal orientation is created. This is often achieved using a combination of molecular beam epitaxy (MBE) and wafer bonding techniques. dtic.milspiedigitallibrary.org

Thick-Layer Growth: A thick layer of GaAs is then grown on this patterned template using techniques like Hydride Vapor Phase Epitaxy (HVPE) or Metal-Organic Chemical Vapor Deposition (MOCVD). dtic.miloptica.orgudayton.edu During this growth, the periodic orientation of the template is preserved, resulting in a bulk OP-GaAs crystal.

The period of the domain inversion, known as the QPM period, is designed to compensate for the phase mismatch between the interacting optical waves at specific wavelengths. rp-photonics.com By engineering the QPM grating, various nonlinear optical processes can be tailored. spiedigitallibrary.org For example, chirped QPM structures, where the poling period varies along the crystal, can be used for pulse shaping and compression. rp-photonics.com

Recent advancements in OP-GaAs fabrication have led to significant improvements in material quality, including reduced optical loss, increased sample thickness, and improved domain fidelity. dtic.miludayton.edu This has enabled the development of high-performance nonlinear optical devices. dtic.milamazon.com

Heterostructure Formation and Interface Dynamics

The formation of high-quality heterostructures, where different semiconductor materials are layered together, is central to modern semiconductor device technology. The interfaces between these layers play a critical role in determining the electronic and optical properties of the device. This section focuses on the epitaxial integration of AlGaAs/GaAs and InGaAs/GaAs systems, which are two of the most important material combinations in III-V semiconductor technology.

Epitaxial Integration of AlGaAs/GaAs and InGaAs/GaAs Systems

The AlGaAs/GaAs and InGaAs/GaAs material systems are foundational for a wide range of electronic and optoelectronic devices, including lasers, transistors, and photodetectors. mdpi.compowerwaywafer.com The successful integration of these materials into complex heterostructures depends on the precise control of the epitaxial growth process to achieve abrupt interfaces and minimize defects.

AlGaAs/GaAs Heterostructures:

The AlGaAs/GaAs system is nearly perfectly lattice-matched across the entire range of aluminum compositions, which allows for the growth of thick, high-quality epitaxial layers without the formation of misfit dislocations. arxiv.orgmdpi.com This makes it an ideal system for fabricating a variety of heterostructures.

Applications: These heterostructures are used in high-electron-mobility transistors (HEMTs), heterojunction bipolar transistors (HBTs), and a wide range of optoelectronic devices, including light-emitting diodes (LEDs) and laser diodes. mdpi.compowerwaywafer.com

Growth Techniques: Both MBE and MOVPE are used to grow AlGaAs/GaAs heterostructures. purdue.edumdpi.com MOVPE is often favored for high-volume production, and recent developments have enabled the growth of complex, multi-layered structures with total thicknesses exceeding 13-16 μm. mdpi.com

Interface Quality: Achieving smooth and abrupt interfaces is critical, especially for devices that rely on quantum confinement effects. The quality of the "inverted" interface (GaAs grown on AlGaAs) can be a particular challenge, and its quality can be influenced by factors such as substrate misorientation. aip.org

InGaAs/GaAs Heterostructures:

The InGaAs/GaAs system is lattice-mismatched, which introduces strain into the epitaxial layers. researching.cn This strain can be beneficially used to engineer the band structure but also limits the thickness of the layers that can be grown before defects form. researchgate.net

Applications: Strained InGaAs/GaAs quantum wells are widely used in laser diodes, particularly for emission in the near-infrared spectrum, and in high-speed transistors. researching.cnmdpi.com

Growth Techniques: MBE and MOCVD are the primary growth methods. researching.cnmdpi.com Low-temperature growth techniques, such as migration-enhanced epitaxy (MEE), have been developed to grow high-quality InGaAs quantum wells at temperatures as low as 200-250 °C, which can help to suppress defect formation and dopant diffusion. mdpi.com

Strain Management: Careful control of the indium composition and layer thickness is required to manage the strain and prevent the formation of dislocations. researching.cnresearchgate.net The introduction of surfactants, such as antimony (Sb), during MBE growth has been shown to improve the crystal quality of highly strained InGaAs quantum wells. mst.edu The migration of indium adatoms on the growth surface can lead to variations in the indium composition, particularly on non-planar substrates. aip.org

Strain Management and Defect Generation at Heterointerfaces

The fabrication of high-quality this compound (GaAs) heterostructures, such as those combining GaAs with materials like Indium this compound (InGaAs) or Gallium Antimonide (GaSb), is often complicated by lattice mismatch between the constituent layers. This mismatch introduces strain, which can significantly impact the material's electronic and optical properties. If not properly managed, this strain can lead to the formation of performance-limiting defects, such as misfit and threading dislocations. researchgate.netopen.ac.uk

Strain management strategies are therefore crucial. In strained-layer heterostructures where the layer thickness is kept below the Matthews-Blakeslee critical thickness, the lattice mismatch can be accommodated elastically, resulting in a fully strained structure without misfit dislocations. open.ac.uk However, external stimuli like thermal stress can still induce the formation of 60° misfit dislocations, leading to the relaxation of the strained layer. open.ac.uk The orientation of the applied stress influences the configuration of these dislocations. open.ac.uk

At heterointerfaces, deep-level traps can form due to lattice-mismatch-induced defects. researchgate.net For instance, in GaAs/InGaAs heterostructures, an electron trap at E_c-0.64eV has been linked to threading dislocations, while a hole trap at E_v+0.67eV has been associated with misfit dislocations at the interface. researchgate.net The atomic-scale structure of these defects can be complex, involving dissociated screw dislocations or partial dislocation dipoles. researchgate.net In the GaAs/GaSb system, the strain from lattice mismatch is relieved through a combination of plastic and elastic deformations, resulting in a curved interface with a high density of periodic dislocations. acs.org The study of these defects is critical as they directly affect the electronic properties of the material. nasa.gov The band offsets at these lattice-mismatched heterojunctions are tunable due to their dependence on macroscopic strain, which can be influenced by the substrate composition. aps.org For the GaAs/Si(001) system, both macroscopic strain and the microscopic morphology of the interface significantly affect the valence band offset, which can be tuned by as much as 1.1 eV. aps.org

HeterostructureDefect TypeAssociated Trap LevelSource
GaAs/InGaAsThreading DislocationsElectron Trap (Ec-0.64eV) researchgate.net
GaAs/InGaAsMisfit DislocationsHole Trap (Ev+0.67eV) researchgate.net
GaAs/GaSbPeriodic Dislocations- acs.org

Design and Growth of Short-Period Superlattices

Short-period superlattices (SLs), consisting of alternating thin layers of different semiconductor materials, offer a powerful way to engineer the electronic and optical properties of GaAs-based devices. The design and growth of these structures require precise control over layer thickness, composition, and interfacial quality. Molecular Beam Epitaxy (MBE) is a common technique used for growing these complex structures. researchgate.neteuropa.eu

A key challenge in the growth of SLs, such as InAs/GaSb, is managing the strain between the layers and the substrate. researchgate.net To achieve lattice-matched structures, a thin layer of a third material, like InSb, can be inserted at the interface. researchgate.net The thickness of this interfacial layer is critical; for example, in an InAs/GaSb SL, an InSb layer of 1 monolayer (ML) grown at 390°C can result in a strain-balanced structure. researchgate.net

The design of SLs can be tailored for specific applications, such as long-wavelength infrared (LWIR) detectors. aip.orgaip.org For instance, InAs/GaSb SLs with specific layer thicknesses (e.g., 10 InAs MLs and 10 GaSb MLs) can be designed for a cut-off wavelength of 5.4μm. researchgate.net The growth temperature and V/III beam-equivalent-pressure (BEP) ratio are critical parameters that need to be optimized to achieve high-quality SLs. aip.org For example, a growth temperature of 400 ± 5 °C and a V/III BEP ratio of ~3 are typical for the deposition of certain InAsSb/InAsSb SLs. aip.org

The interfaces in these superlattices can be engineered to be either InSb-like or GaAs-like, providing a unique opportunity for interfacial control at the monolayer level. researchgate.net The structural and optical properties of the resulting SLs are highly dependent on the nature of these interfaces. researchgate.net

Superlattice SystemDesign GoalKey Growth Parameter/TechniqueSource
InAs/GaSbStrain-balanced structure for 5.4μm cut-off1 ML InSb insertion layer at 390°C researchgate.net
InAsSb/InAsSbLWIR detection (~11 μm cutoff)Growth on lattice-matched buffer layers on GaAs aip.orgaip.org
InAs/GaAsTailored thermal conductivityMBE growth at 480°C europa.eu

Interface Engineering through Dielectric Layer Insertion (e.g., MgO, Al2O3)

The performance of GaAs-based metal-oxide-semiconductor (MOS) devices is heavily dependent on the quality of the interface between the semiconductor and the gate dielectric. A significant challenge has been the lack of a stable, high-quality native oxide for GaAs, unlike silicon. libretexts.org To address this, interface engineering using thin dielectric layers, such as magnesium oxide (MgO) and aluminum oxide (Al2O3), has been explored. researchgate.netrutgers.edu These layers are often inserted as an interface control layer (ICL) in a bi-layer gate stack structure. researchgate.net

The insertion of an Al2O3 ICL on p-type GaAs has been shown to significantly reduce leakage current density and frequency dispersion of accumulation capacitance. researchgate.net This indicates an improvement in both the high-k/III-V band structure and the interface quality. researchgate.net Al2O3 can be deposited by atomic layer deposition (ALD), and its use can lead to a reduction in the native oxide layer on the GaAs surface. researchgate.netrutgers.edu Thermal treatments at around 600°C after deposition can further improve the interface by decomposing interfacial arsenic oxides. rutgers.edu

Similarly, MgO can be used as an ICL to improve the high-k/III-V interface quality. researchgate.net The goal of using these bi-layer structures is to enable continued device scaling with high-k dielectrics while maintaining a high-quality interface. researchgate.net The choice of dielectric and the surface preparation of the GaAs are critical factors that determine the final electrical properties of the device. researchgate.netrutgers.edu For instance, hydrofluoric acid (HF) etching prior to dielectric deposition can minimize the thickness of the final interlayer. rutgers.edu

Dielectric LayerDeposition MethodObserved Effect on GaAs InterfaceSource
Al2O3Atomic Layer Deposition (ALD)Reduced leakage current, reduced frequency dispersion, reduction of native oxide. researchgate.netrutgers.edu
MgO-Improved high-k/III-V interface quality. researchgate.net

Impurities and Compensation in this compound Growth

The electronic properties of GaAs are highly sensitive to the presence of impurities, which can be unintentionally introduced during crystal growth and processing. ias.ac.in Transition metals are common contaminants that can act as deep-level defects, significantly impacting the material's conductivity. ias.ac.in

Transition metal impurities in GaAs can be categorized based on whether their 3d states actively participate in forming the defect's electronic states. aps.org Elements like chromium, manganese, iron, and cobalt behave in a "standard" way, with their d-states contributing significantly to the impurity states in the bandgap. aps.org In contrast, nickel and copper act more like simple acceptors, with defect levels that have less d-character and are more related to broken bonds at the impurity site. aps.org

Copper (Cu): Copper is a significant impurity in GaAs as it diffuses rapidly and forms deep acceptor levels. odu.edu This property is utilized in creating compensated, semi-insulating GaAs. odu.edu Photoluminescence studies have identified the level of a singly charged copper acceptor to be around 0.155 eV above the valence band at 20°K. researchgate.net

Chromium (Cr): Chromium is often intentionally used to produce semi-insulating GaAs. douglas-scott-mcgregor.com It introduces a deep acceptor level in the bandgap, which compensates for residual shallow donors. douglas-scott-mcgregor.com The concentration of active chromium atoms can be as high as several 10^17 cm^-3. douglas-scott-mcgregor.com

Compensation in GaAs is the process of balancing the effects of donor and acceptor impurities to achieve a desired resistivity, often semi-insulating behavior. This is typically achieved by introducing deep-level defects to trap free carriers. In undoped semi-insulating GaAs, compensation is often due to the deep donor level known as EL2. douglas-scott-mcgregor.com In chromium-doped GaAs, both EL2 and the deep acceptor level from chromium contribute to compensation. douglas-scott-mcgregor.com

In copper-doped GaAs, compensation is achieved by the formation of deep acceptors that compensate for shallow donors like silicon. odu.edu Two well-known copper-related acceptor centers are denoted as CuA and CuB. odu.eduresearchgate.net The formation of these centers is dependent on processing conditions. Lower diffusion temperatures (500-600°C) primarily lead to the formation of CuB centers, while higher temperature annealing (above 750°C) results in the formation of CuA. odu.edu Copper in GaAs can introduce multiple acceptor-type mid-gap levels, with two being investigated at 0.14 eV and 0.40 eV above the valence band edge. researchgate.net

The electronic characteristics of GaAs are strongly influenced by processing parameters such as annealing temperature and arsenic pressure. odu.edu These parameters can be manipulated to control the formation of specific defect centers and thus tailor the material's properties. odu.edu

For instance, the formation of CuA, CuB, and EL2 can be controlled by varying the annealing temperature and arsenic overpressure during copper diffusion. odu.edu By comparing the compensation temperature with copper solubility curves, the density of copper can be determined. odu.edu The electronic structure of GaAs, including its energy gap and bandwidth, is also affected by pressure. researchgate.net Generally, the energy gap, valence bandwidth, and bulk modulus increase with increasing pressure, while the conduction bandwidth decreases. researchgate.net The thermal conductivity of GaAs is also temperature-dependent, varying approximately as 1/T, which is a critical consideration for the power handling capabilities of GaAs devices. nasa.gov

Processing ParameterEffect on GaAs PropertiesSource
Annealing Temperature (Cu diffusion)Controls formation of CuA (>750°C) and CuB (500-600°C) centers. odu.edu
Arsenic PressureInfluences the formation of CuA, CuB, and EL2. odu.edu
PressureIncreases energy gap and valence bandwidth; decreases conduction bandwidth. researchgate.net
TemperatureAffects thermal conductivity (approximately 1/T relationship). nasa.gov

Advanced Characterization Techniques for Gallium Arsenide Materials and Structures

Optical Spectroscopy for Electronic and Structural Analysis

Optical spectroscopy techniques are indispensable for probing the fundamental properties of gallium arsenide. By analyzing the interaction of light with the material, researchers can deduce information about its electronic band structure, crystalline quality, and the behavior of charge carriers. These methods are versatile and can be applied to both bulk materials and complex nanostructures.

Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive method used to investigate the electronic structure of this compound. The process involves exciting the material with photons of energy greater than its bandgap, which generates electron-hole pairs. The subsequent radiative recombination of these pairs emits light, the spectrum of which provides a wealth of information.

In bulk GaAs, the PL spectrum at room temperature is typically characterized by a sharp emission peak corresponding to the fundamental bandgap energy, which is approximately 1.424 eV. rsc.org The intensity and width of this peak are indicative of the material's quality; high-quality crystals exhibit strong, narrow emission bands. rsc.org

For nanostructured GaAs, such as quantum dots (QDs) and quantum wells, PL spectroscopy reveals the effects of quantum confinement. The emission peaks from these structures are often shifted to higher energies compared to bulk material, a phenomenon known as a blue shift. ingentaconnect.comresearchgate.net The PL decay time in GaAs QDs has been observed to increase with larger dot size, which is attributed to a reduction in the exciton (B1674681) oscillator strength. researchgate.net Temperature-dependent PL studies of InAs/GaAs quantum dots have shown that the exciton peak related to the ground state transition is dominant, with a high activation energy for the confined electrons. researchgate.net

In this compound nanostructures, quantum confinement effects lead to a "blue shift," an increase in the energy of the emitted photons compared to the bulk material. ingentaconnect.comresearchgate.net This shift is a direct consequence of the quantization of energy levels for electrons and holes confined within the nanostructure's dimensions. The magnitude of the blue shift is inversely related to the size of the nanostructure; smaller structures exhibit a larger blue shift. aps.org

Excitonic peaks are prominent features in the low-temperature PL spectra of high-purity GaAs nanostructures. An exciton is a bound state of an electron and a hole, and its energy is slightly less than the bandgap energy. At high exciton densities in GaAs multiple-quantum-well structures, a blue shift of the exciton peak is observed. aps.org This shift is attributed to the filling of fine-structure states as the excitation power increases. nih.gov In some cases, the coexistence of localized excitons (LEs) and free excitons (FEs) can be observed at low temperatures. aip.org The study of these excitonic features provides valuable information about carrier dynamics and interactions within the nanostructure. For instance, in single GaAs quantum rings, fine structures in the ground and excited state excitons show a blue shift with increasing excitation power. nih.gov

Table 1: Photoluminescence (PL) Data for this compound Nanostructures

Nanostructure TypeObserved PhenomenonKey FindingsReference
GaAs NanopillarsRedshift in PL PeakPrimary emission peak at 1.43 eV, a redshift of approximately 3 nm compared to the reference GaAs substrate. rsc.org
GaAs Nanostructured FilmsBlue Shift and Free Excitonic PeakPL and absorption spectra show a blue shift. Room temperature PL is characterized by a free excitonic peak. ingentaconnect.comresearchgate.net
Single GaAs Quantum RingBlue Shift with Excitation PowerFine structures of ground and excited state excitons exhibit a blue shift as excitation power increases. nih.gov
GaAs Multiple-Quantum-Well StructuresExciton Blue Shift at High DensitiesThe magnitude of the blue shift increases with smaller well sizes. aps.org
GaAsSb/GaAs Quantum WellCoexistence of Localized and Free ExcitonsAt 10 K, both localized and free excitons are observed, with a blue-shift indicating a type-II band alignment. aip.org

Photoreflectance (PR) spectroscopy is a powerful modulation technique used to investigate the band structure of semiconductors. It is a non-destructive and contactless method that yields highly resolved spectra, even at room temperature. arxiv.org The technique involves modulating the built-in electric field of the sample with a pump laser beam and measuring the resulting change in reflectance with a probe beam.

PR spectroscopy is particularly useful for accurately determining interband transition energies, such as the fundamental bandgap (E₀). arxiv.org The derivative nature of PR spectra allows for the precise determination of these energies. arxiv.org In studies of (Ga,Mn)As epitaxial layers, PR spectroscopy has been used to analyze the evolution of the band structure with increasing Mn content, revealing a decrease in the band-gap transition energy. aip.orgresearchgate.netosti.gov The spectra often exhibit Franz-Keldysh oscillations, the period of which can be used to determine the built-in electric field. researchgate.net PR has also been validated for determining the surface electric field and free-carrier concentration in bulk and epitaxial GaAs. researchgate.net

Surface Photovoltage Spectroscopy (SPS) is a non-destructive characterization technique that is highly sensitive to the electronic structure and optical properties of semiconductor device structures. aip.org It measures the change in the surface potential of a material upon illumination. This technique can be used to study a variety of properties, including band offsets, bound state energies, and optical transitions in complex nanostructures like quantum wells and superlattices. aip.org

SPS has been successfully applied to characterize various GaAs-based device structures. For instance, it has been used to study graded interface AlAs/GaAs superlattices containing embedded quantum wells, allowing for the identification of free exciton transitions. aip.org In the case of InGaAs/GaAs/AlGaAs single quantum well laser structures, SPS has enabled the extraction of crucial growth and electro-optic parameters, such as well width, composition, and built-in electric field, in a contactless manner. aip.org Furthermore, angle-dependent SPS has proven to be a valuable tool for the characterization of vertical-cavity-surface-emitting-laser (VCSEL) structures, distinguishing between excitonic transitions and cavity modes. researchgate.net The technique has also been employed to identify all layers within AlGaAs/GaAs laser heterostructures and to determine their lasing wavelengths. researchgate.net Theoretical and experimental studies have also used SPS to investigate the surface voltage of this compound, which may be influenced by deep bulk impurity acceptor states. nasa.gov

Raman scattering is a versatile, non-destructive optical technique used to probe the vibrational modes (phonons) of a material. The Raman spectrum of this compound provides a wealth of information about its crystalline quality, strain, disorder, and carrier concentration. aip.orgspiedigitallibrary.org In crystalline GaAs, the first-order Raman spectrum is dominated by the longitudinal optical (LO) and transverse optical (TO) phonon modes.

The characteristics of these Raman peaks, such as their frequency position, width, and intensity, are sensitive to the material's properties. For example, a broadening of the Raman peaks can indicate a high degree of structural disorder in the GaAs lattice. aip.org A shift in the phonon frequencies can be used to quantify residual stress; a positive frequency shift of the LO and TO phonons indicates compressive stress. aip.org Raman spectroscopy can also be used to differentiate between amorphous and crystalline phases and to calculate their respective volume fractions. researchgate.net Furthermore, the technique can be used to characterize heterojunctions, providing information on epilayer composition and quality, interface band bending, and carrier depletion. ucdavis.edu

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for investigating the optical properties of materials in the infrared region of the electromagnetic spectrum. In the context of this compound superlattices, FTIR is particularly useful for studying intersubband transitions, which are electronic transitions between the quantized energy levels within the quantum wells of the superlattice. aip.org

FTIR measurements on AlSb/GaSb superlattices have been used to observe normal-incident intersubband transitions. aip.org The technique has also been combined with photoreflectance to study the energy spectrum of more complex heterostructures, such as InSb/InAs/In(Ga,Al)As/GaAs metamorphic heterostructures with a superlattice waveguide. optica.org Additionally, FTIR has been employed to measure the photoluminescence spectra of (GaAs/InAs)–GaAsSb digital alloy type-II superlattices to characterize their emission properties in the short-wavelength infrared region. aip.org The technique is also used to determine the refractive indices of materials in heterostructures, as demonstrated in a study on a GaAs/AlGaAs distributed Bragg reflector. aps.org

Photoluminescence (PL) Spectroscopy of Bulk and Nanostructured this compound

Electrical and Microscopic Characterization Methods

The comprehensive analysis of this compound (GaAs) materials and the devices fabricated from them relies on a suite of sophisticated electrical and microscopic characterization techniques. These methods provide critical insights into the fundamental properties of the material, the performance of devices, and the morphology of nanoscale structures.

Temperature-Dependent Hall (TDH) Measurements for Carrier Concentration and Mobility

Temperature-Dependent Hall (TDH) measurements are a powerful, non-destructive method for determining key transport properties of semiconductors like this compound. By measuring the Hall voltage as a function of temperature, researchers can extract the carrier concentration (both electrons and holes) and their mobility. armms.org This information is vital for understanding the electrical behavior of GaAs and for optimizing the design of electronic and optoelectronic devices.

In practice, the van der Pauw method is often employed for these measurements, allowing for the determination of sheet resistance and carrier density, from which mobility can be calculated. armms.org Studies on GaAs have shown a distinct temperature dependence of carrier mobility. For instance, in degenerately doped n-type and p-type GaAs, majority carrier mobility shows little to no temperature dependence, while minority carrier mobility exhibits a roughly 1/T relationship. purdue.edu This behavior provides insight into the dominant scattering mechanisms at different temperatures.

For example, in lightly doped n-type GaAs, the electron Hall mobility decreases as temperature increases, a trend that can be attributed to thermal and kinetic energy mechanisms. armms.org The precise relationship between mobility and temperature can be influenced by doping levels and the presence of impurities. ioffe.ru Empirical relationships have been developed to describe the Hall mobility at room temperature as a function of hole concentration in heavily doped p-type GaAs. researchgate.net

Table 1: Temperature Dependence of Carrier Mobility in GaAs

Temperature (K) Minority Hole Mobility in n-GaAs (cm²/Vs) Majority Electron Mobility in n-GaAs (cm²/Vs) Majority Hole Mobility in p-GaAs (cm²/Vs)
80 1015 ~2800 ~185
300 235 ~2800 ~185

This table is based on data for degenerately doped GaAs with a doping concentration of approximately 1.8 x 10¹⁸ cm⁻³. purdue.edu

Current-Voltage (I-V) Characteristics for Device Performance and Degradation Analysis

Current-Voltage (I-V) characterization is a fundamental technique for assessing the performance and reliability of this compound devices, such as solar cells and transistors. up.ac.zaresearchgate.net By applying a range of voltages and measuring the resulting current, a characteristic I-V curve is generated, which provides key performance parameters. nrel.gov For solar cells, these include the short-circuit current (Isc), open-circuit voltage (Voc), and the maximum power point (Pmp). nrel.gov

The shape of the I-V curve can reveal important information about the device's behavior. In some GaAs devices, a region of negative differential conductivity can be observed at high electric fields, where the current decreases with increasing voltage. stackexchange.com This phenomenon is attributed to the transfer of energetic electrons to a higher energy state with lower mobility. stackexchange.com

I-V measurements are also crucial for studying device degradation. For instance, the degradation of GaAs solar cells due to radiation can be quantified by changes in the I-V characteristics, particularly the open-circuit voltage. aip.org Studies have shown that the rate of Voc degradation in ultra-thin GaAs solar cells increases with the doping concentration of the absorber layer and is more significant for proton irradiation compared to electron irradiation. aip.org Exposure to elevated temperatures can also lead to the deterioration of I-V characteristics in GaAs Schottky barrier diodes. up.ac.za

Cross-Sectional Scanning Tunneling Microscopy (STM) for Nanostructure Morphology

Cross-sectional Scanning Tunneling Microscopy (X-STM) is a high-resolution imaging technique that provides atomically resolved morphological information about buried nanostructures within a material. lancs.ac.ukdiva-portal.org This is particularly valuable for studying quantum dots and other nanostructures embedded within a GaAs matrix. lancs.ac.ukaip.org The technique involves cleaving the sample to expose a cross-sectional surface, which is then scanned by the STM tip. diva-portal.org

X-STM allows for the detailed investigation of the size, shape, and composition of nanostructures, which can be significantly altered during the growth and capping processes. diva-portal.org For example, X-STM studies of GaSb/GaAs quantum dots have revealed various nanostructure morphologies, including pyramidal dots and rings, and have shown how these are influenced by growth parameters such as the thickness of the capping layer. lancs.ac.ukaip.org

The technique can also be used to analyze compositional variations and intermixing at the interfaces of different material layers. diva-portal.orgaps.org In studies of InAs/GaAs submonolayer quantum dots, X-STM has been used to observe indium segregation and the formation of indium-rich clusters that act as quantum dots. aps.org Similarly, investigations of ErAs nanoparticles embedded in GaAs have utilized X-STM to study their nucleation and growth at the atomic scale. arxiv.org

Mass Spectrometry for Compositional Depth Profiling

Mass spectrometry techniques are indispensable for determining the elemental composition and impurity distribution as a function of depth within this compound materials. These methods provide crucial information for process control and for understanding the performance of multilayered device structures.

Glow Discharge Mass Spectrometry (GDMS) is a powerful analytical tool for the bulk and depth-specific analysis of elemental composition in solid materials, including GaAs. eag.comthermofisher.com The technique utilizes a glow discharge to sputter and ionize atoms from the sample surface, which are then analyzed by a mass spectrometer. rsc.org GDMS is known for its high sensitivity, capable of detecting trace and ultra-trace elements down to the parts-per-billion level. eag.com

A key advantage of GDMS is its ability to provide full survey elemental coverage and its limited matrix effects, which simplifies quantification. eag.comrsc.org It is particularly useful for purity certification of high-purity materials and for the compositional depth profiling of thin films and coatings. eag.comresearchgate.net The technique can be operated in both direct current (DC) mode for conductive samples and radio-frequency (RF) mode for non-conducting materials. rsc.org

Secondary Ion Mass Spectrometry (SIMS) is another highly sensitive surface analytical technique used for compositional depth profiling of dopants and impurities in materials like this compound. eag.comnasa.gov In SIMS, a primary ion beam sputters the sample surface, and the ejected secondary ions are analyzed by a mass spectrometer. eag.com This method can detect all elements and isotopes, from hydrogen to uranium, with detection limits in the parts-per-million to parts-per-billion range. eag.commeasurlabs.com

SIMS is widely used to characterize deposited layers in terms of their depth, composition, and dopant levels. nasa.gov The technique offers excellent depth resolution, making it suitable for analyzing ultra-thin films and shallow implants. eag.com To improve depth resolution, especially in the analysis of superlattices like AlGaAs/GaAs, continuous sample rotation during sputtering can be employed to reduce ion beam-induced surface roughness. aip.org

Table 2: Comparison of Mass Spectrometry Techniques for GaAs Analysis

Feature Glow Discharge Mass Spectroscopy (GDMS) Secondary Ion Mass Spectroscopy (SIMS)
Primary Use Bulk analysis, purity certification, depth profiling Dopant and impurity depth profiling, thin film analysis
Sensitivity Parts per billion (ppb) eag.com Parts per million (ppm) to parts per billion (ppb) eag.commeasurlabs.com
Elements Detected All stable isotopes except H eag.com All elements and isotopes, including H eag.com
Matrix Effects Limited eag.com Can be significant, often requiring standards for quantification
Depth Resolution Generally lower than SIMS Excellent, down to angstroms eag.com
Spatial Resolution Millimeter scale researchgate.net Micrometer scale eag.com

Gallium Arsenide Device Physics and Engineering

High-Speed Electronic Devices Based on Gallium Arsenide

This compound (GaAs) has become a cornerstone in the fabrication of high-speed electronic devices, primarily due to its superior electronic properties compared to silicon. Its higher electron mobility and saturated electron velocity enable the production of transistors that can operate at frequencies exceeding 250 GHz. Furthermore, the semi-insulating nature of the GaAs substrate reduces parasitic capacitances, which is a significant advantage for high-frequency applications. These characteristics make GaAs the material of choice for various microwave and millimeter-wave components.

Metal-Semiconductor Field-Effect Transistors (MESFETs): Operation and Performance

The Metal-Semiconductor Field-Effect Transistor (MESFET) is a type of field-effect transistor that utilizes a Schottky barrier (metal-semiconductor) junction for the gate contact. In a GaAs MESFET, the current flow between the source and drain terminals is controlled by the voltage applied to the gate, which modulates the depletion region width within the n-type GaAs channel.

Operation: The operation of a GaAs MESFET is analogous to that of a Junction Field-Effect Transistor (JFET). A reverse bias voltage applied to the gate widens the depletion region, constricting the channel and reducing the drain current. Conversely, a forward bias voltage narrows the depletion region, increasing the drain current. The direct bandgap of GaAs also makes it suitable for optoelectronic applications, and MESFETs can exhibit sensitivity to light.

Performance: GaAs MESFETs offer several performance advantages, particularly at high frequencies:

High Electron Mobility: this compound possesses an electron mobility approximately five times greater than that of silicon at room temperature, allowing for faster electron transit times and higher frequency operation. researchgate.net

High Saturation Velocity: The saturation velocity of electrons in GaAs is about twice that of silicon, contributing to its high-speed capabilities. researchgate.net

Low Noise: GaAs MESFETs are known for their low noise generation, which enhances the sensitivity of the transistor, a crucial feature for applications like low-noise amplifiers (LNAs). researchgate.netcdn-anritsu.com

High-Frequency Operation: These devices can operate at frequencies well into the microwave and millimeter-wave bands, with some capable of reaching up to 100 GHz. mwtinc.comanalog.com

Semi-Insulating Substrate: The availability of semi-insulating GaAs substrates minimizes parasitic capacitances, which is critical for achieving good high-frequency performance. researchgate.net

Below is a data table summarizing the typical performance characteristics of GaAs MESFETs.

ParameterTypical ValueUnitNotes
Operating Frequency> 2 - 100GHzCan extend up to and beyond 50 GHz. mwtinc.comanalog.com
Electron Mobility~8500cm²/V·sSignificantly higher than silicon (~1500 cm²/V·s). nasa.gov
Saturated Electron Velocity~2 x 10⁷cm/sAbout twice that of silicon.
Noise Figure1.0 - 2.0dBAt microwave frequencies, making them suitable for LNAs.
Gain10 - 15dBAssociated gain at microwave frequencies.
Output Power0.5 - 2WFor power MESFETs at various frequency bands. calstate.edu

High Electron Mobility Transistors (HEMTs) and Pseudomorphic HEMTs (PHEMTs): Principles and Reliability

High Electron Mobility Transistors (HEMTs), also known as heterostructure FETs (HFETs) or modulation-doped FETs (MODFETs), represent a significant advancement over MESFETs for high-frequency applications. researchgate.net

Principles: The fundamental principle of a HEMT lies in the use of a heterojunction, which is an interface between two different semiconductor materials with different bandgaps, such as aluminum this compound (AlGaAs) and this compound (GaAs). researchgate.netijeetc.com In a typical AlGaAs/GaAs HEMT, the wider bandgap AlGaAs layer is doped with donor atoms. The electrons from these donors transfer to the undoped, narrower bandgap GaAs layer, where they are confined to a thin region at the heterojunction interface. nasa.govijeetc.com This forms a two-dimensional electron gas (2DEG) where the electrons can move with very high mobility because they are spatially separated from the ionized donor impurities in the AlGaAs layer, thus minimizing impurity scattering. nasa.govijeetc.com

Pseudomorphic HEMTs (PHEMTs) are an enhancement of the basic HEMT structure. In a PHEMT, a thin layer of indium this compound (InGaAs) is introduced to form the channel. The InGaAs layer has a different lattice constant than the surrounding GaAs and AlGaAs layers, creating a strained layer (pseudomorphic). This strain modifies the band structure in a way that further enhances electron mobility and confinement, leading to superior performance compared to standard HEMTs.

Reliability: The reliability of GaAs-based HEMTs and PHEMTs is a critical consideration, especially for applications in space and defense. Several degradation mechanisms have been identified:

Gate Sinking: This involves the interdiffusion of the gate metal with the underlying semiconductor material, which can alter the device characteristics over time, particularly at elevated temperatures. ucf.edu

Ohmic Contact Degradation: The quality of the source and drain ohmic contacts can degrade over time, leading to an increase in contact resistance and a reduction in device performance.

Hot Electron Effects: In the high electric field regions of the device, electrons can gain sufficient energy to become "hot." These hot electrons can create defects in the semiconductor lattice or get trapped in insulating layers, leading to a gradual degradation of device performance. ampnuts.ru

Surface States: The creation of surface states can lead to phenomena such as "gate lag," where the device's response to changes in gate voltage is delayed. ampnuts.ru

Despite these potential failure modes, significant progress has been made in improving the reliability of GaAs HEMTs and PHEMTs. Modern devices can exhibit excellent reliability, with Mean Time To Failure (MTTF) values exceeding 10⁸ hours at a channel temperature of 150°C, making them suitable for demanding applications. mwtinc.com

Reliability ParameterTypical Value/ObservationNotes
MTTF (Mean Time To Failure) > 1 x 10⁸ hoursAt a channel temperature of 150°C for GaAs pHEMTs. mwtinc.com
Activation Energy (Ea) 1.6 eVFor some GaAs PHEMT processes. researchgate.net
Common Failure Mechanisms Gate sinking, ohmic contact degradation, hot electron effects, surface state creation. ucf.eduampnuts.ruThese are often accelerated by high temperatures and high electric fields.
MHEMT Reliability MTTF of ~10⁶ hours at 125°C, similar to InP HEMTs. nasa.govMetamorphic HEMTs (MHEMTs) grown on GaAs substrates show good reliability.

Heterojunction Bipolar Transistors (HBTs)

Heterojunction Bipolar Transistors (HBTs) are bipolar junction transistors that utilize dissimilar semiconductor materials for the emitter and base regions. In the context of this compound, InGaP/GaAs HBTs have become particularly important.

The key advantage of an HBT is the use of a wider bandgap material for the emitter (e.g., Indium Gallium Phosphide - InGaP) than for the base (e.g., GaAs). This creates a potential barrier in the valence band that impedes the back-injection of holes from the base into the emitter. This allows for a much higher doping concentration in the base, which in turn leads to a lower base resistance and improved high-frequency performance, without sacrificing current gain.

Early GaAs-based HBTs often used an aluminum this compound (AlGaAs) emitter. However, these AlGaAs/GaAs HBTs were susceptible to reliability issues, including a gradual degradation of the current gain. In contrast, InGaP/GaAs HBTs have demonstrated significantly higher reliability. nasa.govresearchgate.net The improved reliability is partly attributed to the lower surface recombination velocity of InGaP compared to AlGaAs.

HBT TypeKey Reliability CharacteristicReported MTTF
AlGaAs/GaAs HBT Prone to long-term current gain degradation. nasa.govLower than InGaP/GaAs HBTs.
InGaP/GaAs HBT Significantly higher reliability than AlGaAs/GaAs HBTs. nasa.gov10¹¹ hours at a junction temperature of 125°C. cdn-anritsu.com

Monolithic Microwave Integrated Circuits (MMICs): Design and Integration

A Monolithic Microwave Integrated Circuit (MMIC) is an integrated circuit that operates at microwave frequencies (300 MHz to 300 GHz). cloudfront.net In a MMIC, all the active components (like transistors) and passive components (like resistors, capacitors, and inductors) are fabricated on a single semiconductor substrate. macom.com this compound is a preferred substrate material for MMICs due to its high electron mobility, which allows for high-frequency operation, and its semi-insulating properties, which provide good isolation between components. nasa.govcloudfront.netmacom.com

Design and Integration: The design of a GaAs MMIC is a complex process that involves several stages:

Circuit Design and Simulation: The desired circuit, such as a power amplifier or a low-noise amplifier, is designed and simulated using specialized software. This requires accurate models for all the active and passive components.

Layout: The physical layout of the circuit is created, taking into account the design rules of the specific fabrication process.

Fabrication: The MMIC is fabricated on a GaAs wafer using a series of photolithography, etching, deposition, and ion implantation steps to create the various components and their interconnections.

Testing: The fabricated MMICs are tested to ensure they meet the required performance specifications.

The monolithic integration of all circuit elements on a single chip offers several advantages over hybrid circuits, including smaller size, lighter weight, improved reliability, and lower cost for mass production. macom.com GaAs MMICs are critical components in a wide range of applications, including satellite communications, radar systems, wireless networks, and electronic warfare systems. nasa.govcloudfront.net

MMIC Amplifier ExampleFrequency Range (GHz)Gain (dB)Output Power (dBm)Technology
AM143438WM-BM-R 1.5 - 1.820.538.0 (Psat)GaAs pHEMT
HMC1132 27 - 322230.5 (Psat)GaAs pHEMT analog.com
MAAP-011246 30.0 - 36.020.024.0 (P1dB)GaAs pHEMT
W-Band PA 88 (center)11.221.4 (Psat)0.1 µm GaAs pHEMT macom.com

This compound in Optoelectronic Devices

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Light-Emitting Diodes (LEDs) and Laser Diodes: Principles and Architectures

This compound (GaAs) is a direct bandgap semiconductor, a property that allows for efficient light emission, making it a cornerstone material in the fabrication of light-emitting diodes (LEDs) and laser diodes. fastercapital.com The fundamental principle behind light emission in these devices is electroluminescence, where the recombination of electrons and holes at a p-n junction results in the release of energy in the form of photons. hsc.edu.kw

Principles of Operation:

In a forward-biased p-n junction, electrons from the n-type region and holes from the p-type region are injected into the depletion region. In direct bandgap semiconductors like GaAs, these charge carriers can recombine directly, conserving momentum without the need for a phonon interaction. The energy of the emitted photon is approximately equal to the bandgap energy of the semiconductor material.

LED Architecture:

A basic GaAs LED structure consists of a p-n junction formed from this compound. hsc.edu.kw However, to enhance efficiency, more complex heterostructures are often employed. A common architecture is the double heterostructure , where a thin layer of GaAs (the active region) is sandwiched between two wider bandgap materials, such as Aluminum this compound (AlGaAs). This structure provides carrier confinement, trapping electrons and holes within the active region and increasing the probability of radiative recombination.

Laser Diode Architecture:

While LEDs produce incoherent light through spontaneous emission, laser diodes generate coherent light through stimulated emission. To achieve lasing, two key conditions must be met: population inversion and optical feedback.

Population Inversion: A high concentration of electrons and holes is injected into the active region, creating a state where more electrons are in the conduction band than in the valence band.

Optical Feedback: This is typically achieved by creating an optical cavity. In edge-emitting laser diodes, this is done by cleaving the semiconductor crystal to create two parallel, reflective facets that act as mirrors. fastercapital.com

A prevalent architecture for GaAs laser diodes is the double heterostructure laser . Similar to LEDs, this design uses AlGaAs cladding layers to confine carriers within the GaAs active region. The refractive index difference between GaAs and AlGaAs also serves to confine the optical mode, creating a waveguide that directs the light and enhances stimulated emission. laserdiodesource.com

Another important architecture is the quantum well (QW) laser diode . In this design, the active region consists of one or more extremely thin layers of GaAs (quantum wells) sandwiched between barrier layers of a wider bandgap material like AlGaAs. fastercapital.com This structure quantizes the energy levels of the charge carriers, leading to a modified density of states that can result in lower threshold currents and improved temperature stability compared to conventional double heterostructure lasers. philpem.me.uk The use of quantum wells allows for more precise control over the emission wavelength. fastercapital.com

Device Type Operating Principle Key Architectural Feature Primary Application
LED Spontaneous Emissionp-n junction, often with a double heterostructure for carrier confinement.Indicators, displays, short-range communication.
Laser Diode Stimulated EmissionOptical cavity (e.g., cleaved facets) and a gain medium, often a double heterostructure or quantum well.Optical fiber communication, data storage, industrial applications.

Vertical Cavity Surface Emitting Lasers (VCSELs): Characterization and Radiation Response

Vertical-Cavity Surface-Emitting Lasers (VCSELs) are a specialized type of semiconductor laser that emits light perpendicular to the substrate, in contrast to traditional edge-emitting lasers. This vertical emission is enabled by an optical cavity formed by two distributed Bragg reflectors (DBRs) grown parallel to the wafer surface, with the active region situated in between.

Characterization:

The performance of VCSELs is evaluated through a set of standard characterization techniques:

Light-Current-Voltage (L-I-V) Analysis: This is a fundamental measurement that provides key performance parameters. spiedigitallibrary.orgled-professional.com The L-I curve plots the optical output power as a function of the injection current, revealing the threshold current (the current at which lasing begins) and the slope efficiency (the rate at which optical power increases with current above the threshold). spiedigitallibrary.org The V-I curve shows the voltage drop across the device as a function of current, which is important for determining the device's electrical characteristics and power conversion efficiency. spiedigitallibrary.org

Spectral Analysis: An optical spectrum analyzer is used to measure the emission spectrum of the VCSEL. unca.edu This analysis determines the peak emission wavelength and the side-mode suppression ratio (SMSR), which is the ratio of the power of the main lasing mode to the power of the most significant side mode. A high SMSR is crucial for applications requiring single-mode operation. unca.edu

Beam Profile Characterization: The spatial distribution of the emitted light is analyzed to determine the beam's shape and divergence. Due to their typically circular output aperture, VCSELs often produce a symmetrical, low-divergence beam, which is advantageous for coupling into optical fibers.

Radiation Response:

VCSELs are often deployed in environments with significant radiation levels, such as space and high-energy physics experiments. Therefore, understanding their response to radiation is critical. The primary types of radiation damage are ionization damage and displacement damage.

Proton Irradiation: Protons can cause both ionization and displacement damage in the semiconductor lattice. Studies on 850 nm VCSELs have shown that proton irradiation can lead to an increase in the threshold current and a decrease in the optical output power. osti.gov For instance, at a fluence of 5x10¹³ protons/cm², the threshold current increased by about 10%, and the output power decreased by approximately 20%. osti.gov However, transient effects from proton irradiation in VCSELs have been observed to be minimal. osti.gov Annealing effects, where the device performance can partially recover over time or with increased current, have also been investigated. nih.gov

Gamma Irradiation: Gamma rays primarily cause ionization damage. The effects of gamma radiation on long-wavelength VCSELs have been studied, showing limited threshold shifts and slope efficiency degradation at high total doses. sckcen.be Combined gamma and neutron irradiation studies have indicated that VCSELs can exhibit an optical power loss of less than 2 dB at a gamma total dose of 20 MGy. researchgate.net

The radiation hardness of VCSELs makes them suitable for a variety of demanding applications where reliable operation in harsh environments is necessary.

Parameter Description Typical Value/Observation
Threshold Current The minimum current required to initiate lasing.Increases with radiation exposure.
Slope Efficiency The rate of increase in optical power with current above the threshold.Decreases with radiation exposure.
Peak Emission Wavelength The central wavelength of the laser output.Can exhibit slight shifts with radiation.
SMSR The ratio of the main lasing mode to the most significant side mode.Can be affected by radiation-induced changes in the cavity.

Photodiodes and Photodetectors: Design and Performance

This compound is a preferred material for fabricating high-speed and high-sensitivity photodetectors, particularly for near-infrared applications, due to its direct bandgap and high electron mobility.

Design:

The most common architectures for GaAs photodetectors are the PIN photodiode and the avalanche photodiode (APD).

PIN Photodiode: This structure consists of a p-type region, an intrinsic (i) region, and an n-type region. ansys.com The intrinsic region is made as wide as possible to increase the volume for photon absorption and to reduce the junction capacitance, which in turn increases the device's speed. When a photon with energy greater than the bandgap of GaAs is absorbed in the intrinsic region, it creates an electron-hole pair. The electric field across the intrinsic region, established by an applied reverse bias, sweeps these carriers towards their respective doped regions, generating a photocurrent.

Avalanche Photodiode (APD): APDs are designed to provide internal gain, making them suitable for detecting very low light levels. te.com The structure is similar to a PIN diode but includes a multiplication region where a high electric field is maintained. te.com When photogenerated carriers enter this region, they are accelerated to energies high enough to create additional electron-hole pairs through impact ionization. This process leads to an avalanche effect, resulting in a significant multiplication of the initial photocurrent. te.com

Performance:

The performance of a photodetector is characterized by several key metrics:

Responsivity (R): This is the ratio of the generated photocurrent to the incident optical power, typically expressed in amperes per watt (A/W). The responsivity of GaAs photodetectors is wavelength-dependent, with a peak response in the near-infrared region.

Quantum Efficiency (QE): QE is the ratio of the number of electron-hole pairs generated to the number of incident photons. It is a measure of the effectiveness of the photodetector in converting photons into electrons. For GaAs photodetectors, QE can be enhanced through the use of anti-reflection coatings and by optimizing the thickness of the absorption layer. In some advanced designs, quantum efficiencies exceeding 100% have been investigated through integrated photon multiplication. escholarship.org

Dark Current: This is the small current that flows through the photodetector even in the absence of light. Low dark current is essential for high-sensitivity applications, as it is a primary source of noise.

Bandwidth: The bandwidth determines the maximum frequency at which the photodetector can operate effectively. It is primarily limited by the transit time of the charge carriers across the intrinsic region and the RC time constant of the device. GaAs photodetectors can achieve bandwidths in the gigahertz range. researchgate.net

Parameter PIN Photodiode Avalanche Photodiode (APD)
Internal Gain NoYes
Sensitivity LowerHigher
Operating Voltage Lower reverse biasHigher reverse bias
Complexity SimplerMore complex
Typical Applications High-speed optical communication, general-purpose light detection.Low-light level detection, long-distance communication, LiDAR.

Photovoltaic Cells (Solar Cells): Multi-junction Structures and Heterojunction Approaches

This compound is a highly advantageous material for solar cells due to its direct bandgap of approximately 1.42 eV, which is very close to the ideal value for a single-junction solar cell under standard solar spectra. This, combined with its high absorption coefficient, allows for the fabrication of thin and efficient solar cells.

Multi-junction Structures:

The efficiency of single-junction solar cells is limited by the fact that they can only efficiently convert photons with energies close to their bandgap. To overcome this limitation, multi-junction (or tandem) solar cells are employed. These devices consist of multiple p-n junctions (subcells) made of different semiconductor materials with varying bandgaps, stacked on top of each other. energy.gov

A common multi-junction solar cell architecture based on a GaAs substrate is the GaInP/GaAs/Ge triple-junction solar cell . researchgate.net In this structure:

The top cell is made of Gallium Indium Phosphide (GaInP), which has a wide bandgap and absorbs high-energy photons (blue and green light).

The middle cell is made of this compound (GaAs), which absorbs photons with intermediate energies (yellow and red light) that pass through the top cell.

The bottom cell is made of Germanium (Ge), which has a smaller bandgap and absorbs the remaining low-energy photons (infrared light).

These subcells are connected in series by tunnel junctions, which are heavily doped p-n junctions that allow for the efficient transport of charge carriers between the subcells. energy.gov This spectral splitting approach allows the multi-junction cell to convert a much broader portion of the solar spectrum into electricity, leading to significantly higher theoretical and practical efficiencies compared to single-junction cells. energy.gov

Heterojunction Approaches:

A heterojunction is an interface between two different semiconductor materials. he-mu.com In the context of GaAs solar cells, heterojunctions are crucial for improving performance. A common heterojunction design involves using a wider bandgap material as a "window" layer on top of the primary GaAs absorber layer. For example, a thin layer of AlGaAs can be grown on top of a GaAs p-n junction.

Several strategies are employed to further enhance the efficiency of GaAs-based solar cells:

Anti-reflection Coatings (ARCs): A significant portion of incident sunlight can be lost due to reflection from the surface of the solar cell. To minimize this loss, one or more layers of dielectric materials are deposited on the surface. dtic.mil These coatings are designed to create destructive interference for reflected light waves, thereby increasing the amount of light transmitted into the cell. Materials like silicon nitride (Si₃N₄), tantalum pentoxide (Ta₂O₅), and zinc oxide (ZnO) are commonly used for ARCs on GaAs solar cells. researchgate.netmdpi.comuark.edu Double-layer ARCs, such as SiO₂/ZnSe, can provide even broader anti-reflection properties across the solar spectrum. mdpi.com

Surface Texturing: Creating microscopic textures, such as pyramids or grooves, on the surface of the solar cell can also reduce reflection by promoting light trapping. researchgate.net Incident light rays that are reflected from one surface are more likely to strike another surface and be absorbed.

Bandgap Engineering: By carefully controlling the composition of the semiconductor alloys used in multi-junction and heterojunction cells, the bandgaps of the different layers can be precisely tuned to optimize the absorption of the solar spectrum. fastercapital.com This is a fundamental aspect of designing high-efficiency multi-junction solar cells. nrel.gov

Luminescent Coupling: In multi-junction cells, radiative recombination in a higher bandgap subcell can produce photons that are then absorbed by a lower bandgap subcell, generating additional current. This effect, known as luminescent coupling, can relax the stringent current-matching requirements in series-connected multi-junction cells. energy.gov

Enhancement Strategy Mechanism Effect on Performance
Anti-reflection Coatings Destructive interference of reflected light.Increased light transmission, leading to higher short-circuit current (Jsc).
Surface Texturing Increased light trapping through multiple reflections.Reduced reflection losses, enhancing Jsc.
Bandgap Engineering Tuning material composition to optimize spectral absorption.Improved current matching in multi-junction cells, maximizing overall efficiency.
Luminescent Coupling Re-absorption of photons emitted from higher bandgap subcells.Improved current matching and overall efficiency.

Quantum Device Engineering with this compound

Quantum Well (QW) Structures and Quantum Confinement Effects

A quantum well is a semiconductor heterostructure in which a very thin layer of one semiconductor material (the "well") is sandwiched between two layers of a different semiconductor material with a wider bandgap (the "barriers"). In the context of this compound, a common quantum well structure consists of a thin layer of GaAs surrounded by layers of AlGaAs.

Quantum Confinement Effects:

When the thickness of the well layer is on the order of the de Broglie wavelength of the charge carriers (electrons and holes), typically a few nanometers, their motion becomes quantized in the direction perpendicular to the layers. This is known as the quantum confinement effect . fastercapital.com

In bulk GaAs, the electrons and holes can occupy a continuous range of energy levels in the conduction and valence bands, respectively. However, in a GaAs quantum well, the confinement restricts the allowed energy levels for motion perpendicular to the well to a set of discrete values, similar to the energy levels of a "particle in a box". The energy of a charge carrier in a quantum well can be expressed as:

E = E_n + (ħ² * (k_x² + k_y²)) / (2 * m*)

where:

E_n are the discrete energy subbands due to quantum confinement in the z-direction.

ħ is the reduced Planck constant.

k_x and k_y are the wavevectors for motion in the x-y plane (parallel to the well).

m* is the effective mass of the charge carrier.

This quantization of energy levels has profound effects on the electronic and optical properties of the material:

Density of States: The quantum confinement modifies the density of states from a parabolic function in bulk semiconductors to a step-like function in a quantum well. This change affects the carrier distribution and influences the performance of devices like laser diodes.

Optical Transitions: Optical transitions (absorption and emission of light) in a quantum well occur between the quantized energy levels of the conduction and valence bands. The energy of these transitions is higher than the bandgap of bulk GaAs and depends on the width of the quantum well – narrower wells lead to stronger confinement and higher transition energies. This allows for the precise tuning of the emission wavelength of devices like laser diodes by simply changing the thickness of the quantum well layer.

Exciton (B1674681) Binding Energy: Quantum confinement increases the binding energy of excitons (bound electron-hole pairs), making them more stable even at room temperature. This enhances the efficiency of radiative recombination and is beneficial for the performance of optoelectronic devices.

Photoluminescence Spectroscopy:

Photoluminescence (PL) spectroscopy is a powerful technique used to study the electronic properties of quantum wells. aip.org In a PL experiment, a laser is used to excite electron-hole pairs in the quantum well. These carriers then relax to the lowest energy states and recombine, emitting light. The spectrum of the emitted light provides information about the quantized energy levels, the quality of the interfaces between the well and barrier materials, and the presence of impurities or defects. spiedigitallibrary.orgafit.eduaip.orgscielo.br

Property Bulk GaAs GaAs Quantum Well
Energy Levels ContinuousDiscrete subbands
Density of States ParabolicStep-like
Optical Transition Energy Fixed (Bandgap)Tunable with well width
Exciton Binding Energy LowerHigher
Two-Dimensional Electron Gas (2DEG) Physics in QWs

A two-dimensional electron gas (2DEG) is a system where electrons are free to move in two dimensions while being tightly confined in the third, leading to quantized energy levels for motion in that third direction. wikipedia.org This confinement transforms the electrons into a quasi-2D sheet. wikipedia.org In this compound (GaAs) based systems, 2DEGs are typically formed at the interface of a heterostructure, such as between GaAs and Aluminum this compound (AlGaAs). weizmann.ac.il

The formation of a 2DEG in an AlGaAs/GaAs heterostructure occurs because the conduction band edge of GaAs is at a lower energy than the donor level in AlGaAs. weizmann.ac.il This energy difference causes electrons from the donors in the AlGaAs to move into the GaAs layer. weizmann.ac.il The resulting electrostatic field from the ionized donors in the AlGaAs and the accumulated electrons in the GaAs bends the energy bands, creating a triangular quantum well at the interface that confines the electrons. weizmann.ac.il To enhance electron mobility, a layer of undoped AlGaAs (a spacer layer) is often grown between the doped AlGaAs and the GaAs. This separation reduces scattering of the electrons by the ionized donors, a technique known as modulation doping. weizmann.ac.il

The transport properties of the 2DEG are highly dependent on factors like electron concentration. In studies of GaAs/InGaAs delta-modulation-doped quantum wells, it was observed that the total free-electron concentration could be influenced by the presence of an Indium Arsenide (InAs) layer, which can cause a transfer of carriers from the 2DEG to surface states. aip.org The behavior of these systems is characterized by measuring properties like electron mobility and concentration, often using techniques like Shubnikov-de Haas (SdH) oscillations. aip.org For instance, in a reference GaAs/InGaAs quantum well, the total electron concentration of the 2DEG before illumination was measured to be 1.84 × 10¹² cm⁻², which increased to 3.52 × 10¹² cm⁻² after illumination in a saturated state. aip.org

The optical properties of 2DEGs in intrinsic GaAs quantum wells reveal insights into many-body interactions. weizmann.ac.il At low carrier densities, the optical spectra are often dominated by charged excitons (trions), which are quasiparticles consisting of two electrons and a hole (X⁻) or two holes and an electron (X⁺). weizmann.ac.il These appear in photoluminescence (PL) spectra at an energy about 1 meV below the neutral exciton line. weizmann.ac.il

Table 1: 2DEG Properties in a GaAs/InGaAs Quantum Well

Condition Parameter Value
Before Illumination Total Electron Concentration (NSdH) 1.84 × 10¹² cm⁻²
After Illumination (Saturated) Electron Concentration (Subband 1) 1.70 × 10¹² cm⁻²
After Illumination (Saturated) Electron Concentration (Subband 2) 1.33 × 10¹² cm⁻²
After Illumination (Saturated) Electron Concentration (Subband 3) 0.49 × 10¹² cm⁻²

This table presents data on the electron concentration in a two-dimensional electron gas within a GaAs/InGaAs quantum well structure before and after illumination, as determined by Shubnikov-de Haas measurements. aip.org

Intersubband Optical Transitions in Quantum Cascade Lasers

Quantum Cascade Lasers (QCLs) are semiconductor lasers that generate light through intersubband transitions, which are optical transitions between the quantized energy levels (subbands) within the conduction band of a quantum well structure. aps.orgoptica.org This is distinct from conventional diode lasers that rely on interband transitions between the conduction and valence bands. optica.org GaAs-based QCLs are prominent sources for mid-infrared and far-infrared (terahertz) radiation. aps.org

The performance of a QCL is critically dependent on the properties of these intersubband transitions, particularly the transition energy and the linewidth. aip.org The linewidth of the optical transition is broadened by several mechanisms, including lifetime broadening (both intra- and intersubband) and interface roughness scattering. aip.org Models have been developed to calculate these linewidths, which are dependent on temperature and the applied electric field, showing excellent agreement with experimental data for specific GaAs-based QCL designs like the two-phonon resonance design. aip.org

A significant factor contributing to linewidth broadening in GaAs QCLs is the nonparabolicity of the conduction subbands. aps.org Atomistic pseudopotential method calculations have shown that the energy dispersions of the lasing subbands are not perfectly parabolic. This nonparabolicity leads to a broadening of the emission linewidth, an effect that becomes more pronounced at higher temperatures. aps.org This broadening is a critical issue that can hinder the performance of long-wavelength QCLs, as the peak gain is inversely proportional to the emission linewidth. aps.org

Intersubband transitions are not limited to the infrared. Research into GaN/AlGaN multiple quantum wells has explored intersubband transitions in the fiber-optics wavelength range, highlighting the potential for ultrafast electron dynamics in these structures. stevens.edu While not GaAs-based, this work underscores the broad applicability of the physical principles governing intersubband transitions.

This compound Quantum Dot (QD) and Quantum Ring (QR) Systems

Fabrication of Ring-Shaped Quantum Dots

Ring-shaped quantum dots, also known as quantum rings (QRs), are nanostructures that confine electrons in a topology that is not simply connected. This unique geometry gives rise to distinct electronic and optical properties, including the Aharonov-Bohm effect. Several fabrication techniques have been developed to create GaAs QRs.

One common method is droplet epitaxy within a molecular beam epitaxy (MBE) system. nih.govwhiterose.ac.uk This process typically involves the following steps:

Growth of a GaAs buffer layer and an AlGaAs barrier on a GaAs substrate.

Deposition of Ga droplets on the AlGaAs surface at a low temperature and in the absence of an arsenic flux.

Crystallization of the Ga droplets into GaAs nanostructures by supplying an arsenic (As₂) flux.

The final morphology of the nanostructure (quantum dot vs. quantum ring) is highly dependent on the growth parameters. The formation of single rings is favored at relatively high crystallization temperatures and low arsenic beam equivalent pressures (BEPs). nih.gov

Another technique involves the transformation of self-assembled quantum dots into rings. In the InAs/GaAs system, InAs quantum dots can be covered with a thin GaAs cap layer. csic.es The subsequent annealing process, dependent on temperature and arsenic species (As₂ vs. As₄), can reshape the dots into rings. csic.es The use of an As₂ flux at a capping temperature of 500°C has been shown to successfully form quantum rings. csic.es

A more novel approach is the use of in-situ laser irradiation . In this method, a GaAs substrate is irradiated with multiple laser pulses after the growth of a buffer layer. spiedigitallibrary.org The energy of the laser pulses can be varied to control the size and density of the resulting QRs. For example, irradiating a GaAs surface with 15 laser pulses (10 ns duration) at a single-pulse energy of 10 mJ resulted in the formation of quantum rings with an average height of 1.4 nm, a width of 22.2 nm, and a density of 3.75 × 10⁸ cm⁻². spiedigitallibrary.org Increasing the laser energy leads to an increase in both the size and density of the rings. spiedigitallibrary.org

Table 2: GaAs Quantum Ring Fabrication via In-situ Laser Irradiation

Sample Single-Pulse Energy (mJ) Density (cm⁻²) Average Height (nm) Average Width (nm)
A 10 3.75 × 10⁸ 1.4 22.2
B 15 5.00 × 10⁸ 2.5 69.1
C 20 7.00 × 10⁸ 3.6 78.5

This table illustrates the effect of varying laser pulse energy on the physical characteristics of GaAs quantum rings fabricated using in-situ laser irradiation. spiedigitallibrary.org

Theoretical Predictions for Aharonov-Bohm Effect

The Aharonov-Bohm (AB) effect is a quantum mechanical phenomenon where the energy levels of an electron confined to a ring-like structure oscillate periodically as a function of a magnetic flux passing through the center of the ring, even if the magnetic field is zero in the region where the electron is confined. nih.gov This effect is a direct consequence of the magnetic vector potential influencing the quantum phase of the electron's wavefunction.

Theoretical studies of the AB effect in GaAs-based quantum rings predict these characteristic energy level oscillations. researchgate.net Calculations based on structural information from experimental measurements of self-assembled InGaAs/GaAs quantum rings show that while the realistic shape of these rings deviates significantly from an idealized, perfectly circular structure, the AB oscillations persist. researchgate.net The electron energy spectra and magnetization are calculated as a function of the applied magnetic field, revealing the periodic crossings of energy levels corresponding to different angular momentum states. nih.gov

The symmetry of the quantum ring plays a crucial role in the manifestation of the AB effect. Theoretical predictions, confirmed by experiments on nanowire-based quantum dots that form one-dimensional rings, show that reducing the symmetry of the ring can lead to the appearance of forbidden gaps in the energy level evolution with the magnetic field. nih.gov For a system with twofold symmetry, the orbital states are grouped in pairs. In such a system, it is predicted that an electric field can be used to control the relative orbital parity, which in turn can introduce a π-phase shift in the standard Aharonov-Bohm relation. nih.gov This demonstrates that the phase-coherent properties of these systems can be manipulated not only by magnetic fields but also by electric fields and the physical design of the nanostructure. nih.gov

Resonant-Tunneling and Hot-Electron Devices

Resonant-tunneling diodes (RTDs) are quantum mechanical electronic devices that exhibit a region of negative differential resistance (NDR) in their current-voltage characteristics. researching.cnjos.ac.cn A typical GaAs-based RTD consists of a quantum well (e.g., GaAs) sandwiched between two thin barrier layers (e.g., AlGaAs). jos.ac.cn Electrons can tunnel through this double-barrier structure. The tunneling probability is extremely low except at specific voltages where the energy of the incoming electrons aligns with a quantized energy level (a resonant state) within the quantum well. researching.cn This alignment leads to a sharp peak in the current. As the voltage is further increased, the energy level in the well drops below the conduction band edge of the emitter, causing the current to decrease rapidly and creating the NDR region. jos.ac.cn

The first experimental observation of an RTD in 1974 was based on GaAs material technology. jos.ac.cn While GaAs/AlGaAs RTDs were foundational, they can suffer from high leakage currents at upper resonant levels due to a relatively low conduction band offset. jos.ac.cn

Hot-electron devices utilize the transport of electrons that have significantly higher kinetic energy than the thermal equilibrium energy of the semiconductor lattice. Resonant tunneling can be used as a spectroscopic tool to study the behavior of these hot electrons. In one such technique, hot minority electrons are injected into GaAs quantum wells, and their energy and momentum distribution perpendicular to the heterointerfaces is analyzed by measuring the resonant tunneling current. aip.org This method provides direct information without requiring derivative techniques. aip.org

Studies using this spectroscopy on heavily doped ( >10¹⁸ cm⁻³) GaAs have shown that strong energy and momentum relaxation occurs over very short distances (≲250 Å) for electrons injected with energies of approximately 0.2 eV. aip.org This rapid relaxation, attributed to strong electron-hole scattering, makes the observation of ballistic transport for minority electrons in these structures impossible. aip.org The electron scattering times were inferred to be very short, on the order of ≤10⁻¹⁴ seconds. aip.org

Single-Electron Transistors and Nanowire Transistors

This compound is a key material for fabricating advanced transistor structures at the nanoscale, including single-electron transistors and nanowire transistors, which leverage quantum mechanical effects.

Nanowire transistors represent a move towards three-dimensional gate geometries to improve electrostatic control over the channel and continue device scaling. GaAs nanowires can be synthesized and used as the channel material in field-effect transistors (FETs). P-type GaAs nanowires, for instance, offer a platform to study hole systems with strong spin-orbit interactions in one-dimensional (1D) and zero-dimensional (0D) confinement. researchgate.net Research has demonstrated the fabrication of p-type GaAs nanowire transistors with high performance, achieving a sub-threshold swing of 75 mV/dec, which is close to the room-temperature thermal limit. researchgate.net

III-V materials like GaAs and its alloys are considered promising successors to silicon for high-performance, low-power FETs due to their high electron mobility. acs.orgwaferworld.com Researchers have created transistors with indium-gallium-arsenide nanowire channels and gate lengths as small as 20 nanometers. zmescience.com These devices often employ a vertical, "Christmas tree-like" structure with multiple stacked nanowires to enhance performance. zmescience.com

Single-electron transistors (SETs) operate by controlling the tunneling of individual electrons onto and off of a quantum dot, often called a "Coulomb island." The charging energy required to add an electron to the island prevents further electrons from tunneling at low bias voltages, a phenomenon known as Coulomb blockade. By applying a gate voltage, the energy levels of the island can be manipulated to allow the controlled transport of single electrons. While not exclusively limited to GaAs, the well-developed fabrication technology for GaAs quantum dots and nanowires makes it a suitable material system for creating the quantum-confined structures necessary for SETs. The principles are demonstrated in devices like nanowire transistors where quantum dots can form, enabling the study of single-electron transport. nih.gov

Wigner Crystal Formation in High-Purity this compound

In the realm of condensed matter physics, the formation of a Wigner crystal represents a fascinating manifestation of collective electron behavior. First predicted by Eugene Wigner in 1934, this exotic state of matter occurs when the repulsive Coulomb interactions between electrons dominate their kinetic energy, causing them to arrange into a regular, crystalline lattice. wikipedia.orgucsd.eduiphy.ac.cnprinceton.edu High-purity this compound (GaAs) has emerged as a crucial material platform for investigating this phenomenon, particularly in two-dimensional electron systems (2DES).

The formation of a Wigner crystal is fundamentally governed by the ratio of the potential energy to the kinetic energy of the electrons. wikipedia.orgucsd.edu This ratio is often characterized by the dimensionless Wigner-Seitz radius, rs, which is the average inter-electron distance in units of the Bohr radius. wikipedia.orgresearchgate.net A larger rs value, corresponding to lower electron densities, signifies a stronger influence of Coulomb repulsion. wikipedia.org In a 2D electron gas, Wigner crystallization is predicted to occur when rs exceeds a critical value, which quantum Monte Carlo simulations suggest is around 31. wikipedia.org

Experimentally, achieving the necessary conditions for Wigner crystal formation is challenging due to quantum mechanical fluctuations that can disrupt the ordered state. wikipedia.org Consequently, research has often focused on systems where the kinetic energy of electrons is suppressed. In high-purity GaAs/AlGaAs heterostructures, a 2D electron gas can be confined at the interface between the two semiconductor materials. wikipedia.org The exceptional purity of these materials minimizes disorder and electron scattering, which is crucial for the fragile Wigner crystal state to emerge. researchgate.net

A significant breakthrough in observing Wigner crystals in GaAs came from applying strong perpendicular magnetic fields. aps.orgosti.gov The magnetic field quantizes the electron energy levels into Landau levels, effectively quenching their kinetic energy and thereby promoting the formation of the Wigner crystal at higher electron densities than would be possible at zero magnetic field. iphy.ac.cnresearchgate.netosti.gov In ultra-high-quality GaAs quantum wells, a Wigner solid phase has been observed to terminate the fractional quantum Hall states at very small Landau level fillings. aps.org

Recent research on an exceptionally pure sample of this compound, with only one impurity per 10 billion atoms, has revealed surprising new aspects of Wigner crystal formation. princeton.edu In this ultra-clean system, researchers observed the formation of a Wigner crystal at magnetic fields of less than one Tesla, a significantly weaker field than the previously thought requirement of around 14 Tesla. princeton.edu This finding suggests that with sufficiently high material purity, the conditions for Wigner crystallization are less extreme than previously believed, opening up new avenues for studying this quantum phenomenon. princeton.edu

The table below summarizes key parameters and findings from various studies on Wigner crystal formation, highlighting the conditions under which this state has been observed in different material systems.

Parameter Value/Condition Material System Significance
Critical Wigner-Seitz radius (rs) in 2D ~31 (Theoretical)Uniform electron gasThreshold for potential energy to dominate kinetic energy. wikipedia.org
Magnetic Field for Observation < 1 TeslaUltra-pure this compoundDemonstrated that extreme magnetic fields are not always necessary in exceptionally clean materials. princeton.edu
Magnetic Field for Observation ~14 Tesla (Previously thought)This compoundThe previously accepted condition for inducing Wigner crystallization. princeton.edu
Landau Level Filling Factor (ν) < 1/52D Electron Gas in high magnetic fieldsWigner crystallization is predicted and observed at small filling factors. wikipedia.org
Temperature Cryogenic temperatures (e.g., ~72 mK)Dilute 2DES in GaAs quantum wellLow temperatures are required to minimize thermal fluctuations that can melt the crystal. aps.org

The direct visualization of the Wigner crystal lattice has remained a significant experimental challenge. iphy.ac.cn However, transport measurements in high-purity GaAs devices provide strong evidence for its existence. The insulating behavior and nonlinear current-voltage characteristics observed at low temperatures and high magnetic fields are signatures of a pinned Wigner solid. aps.org

The study of Wigner crystals in high-purity this compound continues to be an active area of research. The ability to create increasingly pure materials and the development of advanced measurement techniques are paving the way for a deeper understanding of this strongly correlated electron state and its potential role in future quantum technologies.

Reliability, Degradation Mechanisms, and Radiation Effects in Gallium Arsenide Devices

Failure Modes and Mechanisms in Gallium Arsenide Devices

Failure in this compound devices can manifest as a gradual degradation of performance parameters or as a sudden, catastrophic event. These failures are typically a result of complex interactions between the material, device structure, and operating conditions.

The gradual degradation of key performance parameters is a common failure mode in GaAs Metal-Semiconductor Field-Effect Transistors (MESFETs) and High Electron Mobility Transistors (HEMTs). This degradation is often observed during accelerated life tests and under normal operating conditions over extended periods. The primary parameters affected include the drain-to-source saturation current (IDSS), gain, output power (POUT), and pinch-off voltage (Vp). nasa.gov

The degradation of these parameters is typically linked to material interactions and environmental conditions. nasa.gov For instance, a decrease in IDSS can be attributed to an increase in drain resistance, which may result from the generation of surface traps or degradation of ohmic contacts. In one study, the mean IDSS of GaAs HEMTs decreased by an average of 23% after a 1000-hour life test, primarily driven by significant degradation in a subset of the tested devices. jhuapl.edu Similarly, pinch-off voltage degradation is often a result of metal-semiconductor interactions and the instability of the gate-metal structure. nasa.gov

ParameterObserved DegradationPotential Causes
IDSS (Drain-to-Source Saturation Current) Decrease over timeIncrease in drain resistance, trap generation, contact degradation
Gain ReductionChanges in transconductance, increased parasitic resistances
POUT (Output Power) DecreaseDegradation in IDSS and gain
Vp (Pinch-off Voltage) Shift (typically positive)Gate metal interdiffusion, changes in the effective channel doping

This table provides a summary of common parametric degradations in GaAs MESFETs and HEMTs and their potential underlying causes.

Catastrophic burn-out is a severe failure mode in GaAs devices, particularly power FETs, leading to irreversible damage. navy.mil This phenomenon can be broadly categorized into two types: instantaneous and long-term burn-out, each with distinct underlying mechanisms. navy.milsemanticscholar.org

Instantaneous Burn-out: This type of failure occurs when the applied source-drain voltage surpasses the breakdown voltage, leading to thermal runaway of the buffer or substrate. jhuapl.edunavy.milsemanticscholar.org This can happen in a very short time frame and results in significant melting in the active region of the device. navy.mil Electrostatic discharge (ESD) is a common cause of instantaneous burn-out. navy.mil

Long-Term Burn-out: In contrast, long-term burn-out is a wear-out mechanism that occurs after a period of operation. jhuapl.edunavy.mil It is often preceded by chemical changes on the GaAs surface, particularly between the gate and drain. semanticscholar.org The formation of free arsenic due to the interaction of GaAs with surface oxides can lead to localized breakdowns and eventually, catastrophic failure. navy.milsemanticscholar.org Failure analyses have indicated that both subsurface defects and the presence of arsenic on the device surface can contribute to long-term burn-out. jhuapl.edu

Schottky Contact Degradation: The primary mechanism for Schottky gate degradation is the interdiffusion of the gate metal with the underlying GaAs. jhuapl.edunasa.gov This can alter the effective channel doping and depth, a phenomenon sometimes referred to as the "sinking gate". jhuapl.edu This degradation can manifest as an increase in gate leakage current. csmantech.org

Ohmic Contact Degradation: Ohmic contacts in GaAs devices, commonly formed using a AuGeNi alloy, can also degrade over time, especially at elevated temperatures. navy.mildtic.mil The degradation mechanisms include the out-diffusion of Gallium and the in-diffusion of Gold, which can alter the contact resistance. navy.mil Studies have shown that these contacts are generally stable up to about 300°C, but significant degradation can occur at higher temperatures. dtic.mil The formation of non-uniform current densities due to non-homogeneity in the contact structure can also lead to reliability issues. icm.edu.pl

Gate electromigration and the "sinking gate" phenomenon are critical failure mechanisms related to the gate metallization in GaAs FETs. jhuapl.edunavy.mil

Gate Electromigration: This is the movement of metal atoms in the gate structure due to the momentum transfer from electrons flowing at high current densities. nasa.govnavy.mil It is dependent on both temperature and current density. nasa.gov While less common with the use of gold-based metallization, it was an early failure mechanism, particularly in devices with aluminum gates. navy.mil

"Sinking Gate" Phenomenon: This refers to the reaction and interdiffusion of the gate metal with the GaAs semiconductor, causing the gate interface to move deeper into the channel. jhuapl.edunasa.govnih.gov This is a significant degradation mechanism at elevated temperatures. nih.govmdpi.com The gate structures in many GaAs devices are based on Au/Pd/Ti or Au/Pt/Ti. nasa.gov Gold has a high diffusion factor, and its movement into the active layer can lead to an increase in the on-resistance and poor device performance. nasa.govcsmantech.org The interdiffusion of titanium from the gate stack into the Schottky barrier layer has also been physically identified as a contributor to this phenomenon. semanticscholar.orgresearchgate.net

PhenomenonDescriptionContributing Factors
Gate Electromigration Movement of gate metal atoms due to electron momentum.High current density, elevated temperature.
"Sinking Gate" Interdiffusion of gate metal with the GaAs channel.High temperatures, diffusion of gate metals like Gold and Titanium.

This interactive table summarizes the key aspects of gate electromigration and the "sinking gate" phenomenon in GaAs devices.

The quality of the GaAs surface and the interfaces between different material layers is crucial for device reliability. dtic.mil Degradation in these areas can significantly impact device performance.

Surface States: The presence of surface states, which are electronic states at the semiconductor surface, can lead to undesirable effects like "gate lag". nih.govmdpi.com The density of these states can be influenced by the choice of passivation layer. Silicon nitride (Si3N4) is often preferred over silicon dioxide (SiO2) as it can result in a lower surface state density and reduced arsenic loss from the surface. nasa.gov

Backgating (or Sidegating): This phenomenon, where the electrical potential of the substrate or adjacent components affects the device characteristics, has been associated with high concentrations of point defects at the channel-substrate interface. dtic.mildtic.mil

Oxidation: The surface of GaAs is susceptible to oxidation, especially at higher processing temperatures. dtic.mil The native oxide of GaAs does not have the stable, protective qualities of silicon dioxide. jhuapl.edu The formation of gallium and arsenic oxides on the surface can lead to the presence of free arsenic, which is linked to long-term burn-out failure modes. semanticscholar.orgdtic.mil Inadequate passivation can leave the device susceptible to surface oxidation, which may increase gate leakage current and reduce the breakdown voltage. nasa.gov

Deep-level defects, or traps, within the bandgap of this compound can have a significant impact on the reliability and performance of devices. dtic.milias.ac.in These traps can capture and emit charge carriers, leading to a variety of detrimental effects.

The presence of deep traps in the channel or at the channel-substrate interface can cause issues such as backgating and premature power saturation. dtic.mil The accumulation of defects in the GaAs channel, either through local generation or diffusion from interfaces, is believed to be a fundamental lifetime-limiting factor for GaAs FETs. dtic.mil One of the most well-known deep levels in GaAs is EL2, which has been associated with the antisite defect AsGa. researchgate.net The concentration of EL2 has been observed to increase near the device surface during aging. dtic.mil Irradiation of GaAs can also introduce deep-level defects, which act as trapping states. osti.govdtic.mil

Hot Electron and Hot Phonon Effects on Degradation

In this compound (GaAs) devices, particularly under high electric fields, electrons can gain significant kinetic energy from the field, becoming "hot electrons." These energetic electrons are a primary driver of device degradation. The cooling of these hot electrons is a critical process, predominantly occurring through the emission of lattice vibrations, or phonons. pnas.org This energy transfer from hot electrons to the lattice can lead to the accumulation of non-equilibrium optical phonons, known as "hot phonons," which in turn affects the device's performance and reliability. buffalo.edu

Research has shown that both optical and acoustic phonon modes contribute substantially to electron-phonon scattering, with a notable contribution from transverse acoustic modes. pnas.org Furthermore, higher-order processes, such as two-phonon scattering, play a fundamental role in high-field transport by increasing the average energy dissipated to the lattice and enhancing the intervalley scattering rate. aps.org The lifetime of hot phonons has been correlated with the degradation rate of Heterostructure Field-Effect Transistors (HFETs), suggesting that controlling phonon lifetimes could be a strategy to manage device degradation. vcu.edu

Interactive Data Table: Hot Electron Relaxation Times in this compound

Conduction Band ValleyRelaxation Time
Γ (Gamma)~1.5 ps
L~200 fs
X~50 fs

This table, based on ab initio calculations, shows the relaxation times for hot electrons near the bottom of the Γ, L, and X valleys in the this compound conduction band. The significantly faster relaxation times in the L and X valleys are due to intervalley scattering processes. pnas.org

Hydrogen Poisoning in Hermetically Sealed Packages

Hydrogen can significantly degrade the performance and reliability of this compound (GaAs) devices, a phenomenon known as hydrogen poisoning. nasa.gov This issue is particularly relevant for devices enclosed in hermetically sealed packages, where hydrogen can outgas from various packaging materials and accumulate over time. nasa.govorslabs.com Materials known to be sources of hydrogen include Kovar™, nickel and gold plating, and other iron-based materials used in package construction. nasa.gov Even at partial pressures as low as a few hundred millitorr, hydrogen can induce sudden and dramatic changes in the electrical properties of GaAs devices after several hundred to several thousand hours of exposure at elevated temperatures. nasa.gov

The degradation is especially pronounced in devices that incorporate Schottky barrier gates with metals like Platinum (Pt) or Palladium (Pd), which act as catalysts, dissociating molecular hydrogen (H₂) into atomic hydrogen (H). mit.edu This atomic hydrogen can then diffuse through the gate metallization. mit.edu The effects manifest as shifts in device parameters such as threshold voltage, drain current, and transconductance. mit.edu For instance, studies on GaAs PHEMTs at 60°C showed a drastic reduction in mean-time-to-failure (MTTF) from 10¹¹ hours in a pure nitrogen environment to just over 10⁴ hours with hydrogen partial pressures of only 3 Torr. mit.edu

Several mechanisms contribute to hydrogen-induced degradation. In some devices, hydrogen reacts with titanium in the gate to form titanium hydride, which has a larger lattice structure, inducing stress and altering the threshold voltage through the piezoelectric effect. mit.edu In other areas, hydrogen can modify the surface stoichiometry of exposed semiconductor layers, leading to a reduction in the sheet carrier concentration. mit.edu Strategies to mitigate hydrogen poisoning include minimizing hydrogen sources through vacuum baking of package parts, utilizing in-package hydrogen getters, or changing the device technology to use non-refractory gates, such as those made of Aluminum, which have not shown reported degradation. nasa.gov

Non-Uniformities in Electric Field Distribution and Recess Geometry

The distribution of the electric field within a this compound (GaAs) device is critical to its performance and reliability. Non-uniformities in the electric field, often concentrated in specific regions, can accelerate degradation mechanisms. In devices like GaAs/AlGaAs heterostructures, the application of high electric fields can lead to complex conduction phenomena. tue.nl

A key area where electric field distribution is crucial is the gate recess geometry in Field-Effect Transistors (FETs). The shape and dimensions of the recess influence the peak electric field at the drain side of the gate, which is a primary location for hot electron generation. A poorly designed recess can lead to localized high field regions, exacerbating hot electron effects and impacting device longevity. While the provided search results emphasize the general impact of high electric fields, the specific influence of recess geometry on creating these non-uniformities is a well-established principle in semiconductor device physics. When high electric fields are applied, a barrier between the ohmic contact and the AlGaAs layer can be lowered, allowing for parallel conduction paths and introducing time-dependent effects associated with charge carrier trapping and detrapping in the AlGaAs layer. tue.nl This indicates that the interface between contacts and the heterostructure is a critical region where field distribution can significantly impact device behavior under high-field conditions. tue.nl

This compound Resistance to Radiation Environments

Comparative Radiation Hardness with Silicon Devices

This compound (GaAs) exhibits superior radiation hardness compared to Silicon (Si), making it a preferred material for electronics operating in radiation-rich environments such as outer space. waferworld.comwikipedia.org The inherent advantages of GaAs stem from its fundamental material properties. It has a wider bandgap and stronger covalent bonding, which provides a robust framework more resistant to the formation of radiation-induced defects. waferworld.comatomfair.com Furthermore, the lower atomic numbers of Gallium (Z=31) and Arsenic (Z=33) result in the production of fewer secondary electrons when irradiated, reducing the likelihood of cascading damage within the material. waferworld.com

In contrast, silicon devices are more susceptible to displacement damage, where energetic particles displace silicon atoms from their lattice positions, creating defects that degrade electrical properties and reduce reliability. waferworld.com Studies have consistently shown that GaAs devices can withstand radiation levels that would cause significant degradation in their silicon counterparts. waferworld.com For example, GaAs solar cells can tolerate radiation exposures up to 50 krad(Si) in space, whereas silicon solar cells experience notable degradation at just 10–20 krad(Si). waferworld.com In some cases, GaAs devices have been shown to operate without appreciable performance degradation at doses up to 100 krad(Si). waferworld.com This enhanced radiation tolerance translates to a longer operational lifetime for GaAs-based systems in space missions. waferworld.com

Interactive Data Table: Radiation Tolerance Comparison

FeatureThis compound (GaAs)Silicon (Si)
Displacement Threshold Energy ~9-9.4 eV~11-22 eV
Solar Cell Tolerance (Space) Up to 50 krad(Si)10–20 krad(Si)
General Device Tolerance Up to 100 krad(Si)Fails at much lower doses

This table compares key radiation hardness parameters between this compound and Silicon, highlighting the superior tolerance of GaAs in space radiation environments. waferworld.combsu.by

Effects of Ionizing Radiation (Alpha, Beta, Gamma Rays) on Electrical Characteristics

Ionizing radiation, including alpha particles, beta particles (electrons), and gamma rays, can alter the electrical characteristics of this compound (GaAs) devices. The primary mechanism for this alteration is the generation of electron-hole pairs within the semiconductor material. atomfair.com While gamma rays themselves are photons without mass or charge and transfer very little energy directly to atoms, they can induce displacement damage indirectly through secondary effects like the Compton effect. imist.ma In this process, a gamma ray knocks out an electron (a Compton electron), which may have sufficient energy (above 0.25 MeV) to displace lattice atoms. imist.ma

Exposure to gamma radiation can lead to a decrease in the electric current of GaAs devices. mdpi.com This deterioration is attributed to ionization-induced defects that reduce the quantity and mobility of charge carriers. mdpi.com For instance, in Si-doped GaAs, the current was observed to decrease as the gamma radiation dose increased from 0 to 10 KGy. mdpi.com However, the effect on optical properties can be more complex. Some studies have reported that low doses of gamma radiation can enhance photoluminescence intensity by reducing certain types of defects like hole traps. mdpi.com High doses of gamma radiation, however, generally lead to a decrease in photoluminescence intensity due to the creation of non-radiative recombination centers. nih.gov A 2018 study found that GaAs diodes retained over 90% of their initial efficiency after high doses of gamma radiation, whereas the efficiency of comparable silicon devices dropped below 70%. waferworld.com

Displacement Damage by Energetic Particles (Protons, Neutrons, Electrons)

Energetic particles such as protons, neutrons, and electrons are a primary cause of long-term degradation in this compound (GaAs) devices through a mechanism known as displacement damage. waferworld.comatomfair.com This occurs when an incident particle collides with an atom in the GaAs crystal lattice, transferring enough energy to displace it from its site. aip.org This creates a vacancy and an interstitial atom, forming a Frenkel pair, which acts as a defect center. If the primary recoil atom receives a large amount of energy, it can go on to displace other atoms, creating a cascade of defects or defect clusters. aip.org

The extent of the damage is dependent on the type of particle, its energy, and its fluence. Protons, being relatively massive, are particularly effective at causing displacement damage. nasa.gov The damage is quantified by the Non-Ionizing Energy Loss (NIEL), which describes the rate at which a particle loses energy to atomic displacements as it traverses the material. aip.org The displacement damage dose is proportional to the particle's NIEL. aip.org

These radiation-induced defects create energy levels within the bandgap of the semiconductor, which can act as trapping and recombination centers. This leads to a degradation of the material's electrical properties, including a reduction in carrier concentration, decreased carrier mobility, and a shorter minority carrier lifetime. nih.gov For example, high-energy electron irradiation has been shown to increase the surface roughness and alter the bandgap energy of GaAs wafers. nih.gov The creation of defects like the gallium vacancy (VGa) has been observed in GaAs irradiated with gamma particles, which, as noted, create energetic Compton electrons capable of causing displacements. imist.ma

Microscopic View of Radiation-Induced Defects: Atomic Displacement, Vacancies, Traps

The interaction of radiation with the this compound (GaAs) crystal lattice primarily results in the displacement of atoms from their lattice positions, a process that creates a variety of microscopic defects. waferworld.com These defects are the fundamental cause of degradation in the electrical and optical properties of GaAs devices. imist.ma The primary event in radiation damage is atomic displacement, where an energetic particle transfers enough energy to a lattice atom to knock it out of its site, creating a vacancy (an empty lattice site) and an interstitial (an atom in a non-lattice position). aip.orgresearchgate.net This initial vacancy-interstitial pair is known as a Frenkel pair. osti.gov

In the compound semiconductor GaAs, the landscape of point defects is complex. It includes not only vacancies on both the Gallium (VGa) and Arsenic (VAs) sublattices but also interstitials (Gai, Asi) and antisite defects. aip.orgias.ac.in Antisite defects occur when an atom of one type occupies a lattice site normally reserved for the other, such as an Arsenic atom on a Gallium site (AsGa) or a Gallium atom on an Arsenic site (GaAs). osti.govaip.orgias.ac.in Studies have shown that radiation can induce the formation of gallium vacancies (VGa) and cause impurity atoms, like silicon, to move from a Ga site to an As site. imist.ma Electron paramagnetic resonance studies on neutron-irradiated GaAs have identified the AsGa antisite center and the gallium vacancy (VGa) as significant and stable defects. osti.gov

These fundamental point defects can be mobile and interact with each other and with pre-existing impurities or defects, leading to the formation of more complex defect clusters and even amorphous zones. aip.orgosti.govmdpi.com These defects, whether simple point defects or complex clusters, introduce new energy levels within the bandgap of the semiconductor. aip.orgresearchgate.netaip.org These energy levels act as traps or recombination centers, which can capture or facilitate the recombination of charge carriers (electrons and holes), thereby altering the electronic properties of the material. aip.orgaip.org

Impact on Carrier Lifetime and Concentration

The radiation-induced defects described previously have a direct and detrimental impact on the minority carrier lifetime, a critical parameter for device performance. aip.org These defects introduce energy states deep within the material's bandgap, which act as efficient non-radiative recombination centers. mdpi.comaip.org Consequently, electron-hole pairs are more likely to recombine through these defect sites rather than through radiative pathways, which reduces the average time an excess minority carrier exists before recombination. nasa.govwm.edu This reduction in minority-carrier lifetime leads to a corresponding decrease in the minority carrier diffusion length, which degrades the performance of devices like solar cells by reducing photocurrent and photovoltage. aip.org

The degradation of carrier lifetime is directly proportional to the concentration of introduced recombination centers, which in turn is related to the radiation fluence. wm.edu While GaAs is generally considered more radiation-hard than silicon, its carrier lifetime still degrades significantly at high proton fluences. waferworld.comnasa.gov For instance, in InGaP/GaAs/InGaAs triple-junction solar cells, the GaAs subcell exhibits the most significant degradation in carrier lifetime following proton irradiation. mdpi.com

The following table presents data on the degradation of minority carrier lifetime in the subcells of an InGaP/GaAs/InGaAs solar cell before and after 2 MeV proton irradiation.

Subcell MaterialPre-Irradiation Lifetime (s)Post-Irradiation Lifetime (s) at 2 × 10¹² cm⁻² Fluence
GaInP6.99 × 10⁻⁹1.63 × 10⁻¹⁰
GaAs3.09 × 10⁻⁸1.56 × 10⁻¹¹
InGaAs2.31 × 10⁻⁸1.65 × 10⁻¹⁰
This table is based on data from a study on IMM3J solar cells under proton irradiation. mdpi.com

As shown, the carrier lifetime of the GaAs subcell degrades by 3 to 4 orders of magnitude, indicating its higher sensitivity to this type of radiation compared to the other subcells. mdpi.com The introduction of defect traps not only reduces lifetime but can also effectively reduce the concentration of free carriers by "trapping" them, a phenomenon known as carrier removal. osti.gov

Transient Radiation Effects in Photodiodes and VCSELs

In addition to cumulative long-term damage, this compound devices can experience transient effects when exposed to pulses of ionizing radiation. These effects are primarily due to the generation of excess electron-hole pairs by the ionizing particle. osti.govdtic.mil

In GaAs photodiodes, the passage of an energetic particle like a proton creates a dense track of ionization, generating a significant number of electron-hole pairs within the intrinsic (depletion) region. osti.gov The strong electric field present in this region rapidly separates these pairs, sweeping them out and producing a transient photocurrent or voltage pulse at the device terminals. osti.govdtic.mil This process is analogous to the absorption of a large number of photons. osti.gov While many of these transient events are weak, they can potentially disrupt the operation of sensitive optical data links by causing single-event upsets. osti.gov

Research on 63 MeV proton irradiation of GaAs photodiodes has quantified these transient signals. The table below summarizes the observed frequency and amplitude of these events.

Detector AreaIntrinsic Region ThicknessProtons per secondEvents per secondAverage Pulse Amplitude (mV)
0.002 mm²3 µm1.2 x 10⁸1.2 x 10⁵11.4
0.018 mm²3 µm1.1 x 10⁹1.1 x 10⁶11.4
0.018 mm²1.5 µm1.1 x 10⁹1.1 x 10⁶6.4
This table is based on data from transient measurements on GaAs photodiodes. osti.gov

In contrast, studies on Vertical-Cavity Surface-Emitting Lasers (VCSELs) under similar proton irradiation conditions have shown no measurable transient effects. osti.gov This resilience is attributed to several factors. The active region of a VCSEL is significantly smaller and thinner than the intrinsic region of a photodiode, meaning far fewer protons pass through it, and those that do generate substantially fewer electron-hole pairs. osti.gov Furthermore, the probability of these few pairs resulting in a detectable optical signal is very low, making the device much less susceptible to transient upsets from single-particle events. osti.gov

Modeling of Radiation Damage Clusters and their Electronic Properties

To gain a deeper microscopic understanding of radiation damage in this compound, researchers employ sophisticated atomistic simulations. arxiv.orgarxiv.org Computational techniques such as Molecular Dynamics (MD) and Density Functional Theory (DFT) are used to model the formation and electronic properties of radiation-induced damage clusters. arxiv.orglims.ac.uk MD simulations are capable of modeling the initial collision cascade, where a high-energy particle displaces numerous atoms over very short timescales, resulting in a highly disordered region or "damage cluster". aip.orgarxiv.org

A key finding from these simulations is that damage clusters are not uniform; they can span a large configuration space, and no single cluster structure is adequately representative. aip.orgresearchgate.net Therefore, understanding their properties requires a statistical analysis of an ensemble of many different cluster configurations. arxiv.orgaip.org

Novel Applications and Emerging Technologies of Gallium Arsenide

Gallium Arsenide in Spintronics Research

Spintronics, or spin-based electronics, offers a paradigm shift from conventional electronics by utilizing the intrinsic spin of electrons, in addition to their charge, to carry and process information. This approach holds the promise of devices with higher computational speeds, lower power consumption, and increased integration densities. aip.org this compound has emerged as a key material in this field due to its direct bandgap, high electron mobility, and the ability to optically orient electron spins.

The space and defense industries require electronic components that can withstand harsh radiation environments. Traditional charge-based electronics are susceptible to radiation-induced disruptions. aip.org Spintronics, which relies on electron spin, is theoretically more robust against such effects. aip.orgarxiv.org

Recent research has focused on the radiation hardness of this compound for spintronic applications. Studies involving the exposure of n-type GaAs to 5 MeV proton irradiation have shown promising results. arxiv.orgaip.org These investigations revealed that even after significant radiation fluence, which caused a two-order-of-magnitude decrease in photoluminescence, the electron spin lifetime and g-factor remained largely unchanged. arxiv.orgaip.org This resilience suggests that the fundamental spin properties of GaAs are not significantly degraded by this type of radiation, making it a strong candidate for developing radiation-resistant spintronic devices. aip.orgaip.org

The inherent resistance of GaAs to radiation damage stems from its wide direct bandgap. wikipedia.org This property, combined with its demonstrated spin-property robustness, positions GaAs as a crucial material for future spintronic systems deployed in satellites and other applications where exposure to cosmic and other forms of radiation is a concern. aip.orgwaferworld.com

The ability to precisely control and measure electron spins is fundamental to spintronics. In this compound, this can be achieved through various techniques, including optical and electrical methods.

Coherent control of two-electron spin states has been demonstrated in GaAs double quantum dots. researchgate.netscispace.com These experiments utilize rapid electrical control of the exchange interaction to prepare, manipulate, and perform projective readout of the spin states. researchgate.netscispace.com A key challenge in GaAs-based spintronic devices is dephasing caused by the hyperfine interaction between the electron spins and the surrounding gallium and arsenic nuclei. researchgate.netscispace.com This interaction creates a random effective magnetic field that leads to a loss of spin coherence, with measured dephasing times (T2*) on the order of 10 nanoseconds. researchgate.netscispace.com

To overcome this limitation, researchers have implemented quantum control techniques such as spin-echo pulse sequences. researchgate.net These sequences can suppress the effects of the slowly evolving nuclear magnetic fields, significantly extending the coherence time of the two-electron spin states to over a microsecond. scispace.com

Optical methods also provide a powerful tool for spin manipulation. researchgate.net It has been shown that the electron spin relaxation time in GaAs heterostructures can be controlled by varying the frequency of a laser. aps.org This control, which can alter the spin relaxation time from 300 nanoseconds down to 5 nanoseconds, is attributed to the optically induced depletion of an n-GaAs layer and the resulting changes in electron-electron interactions. aps.org Furthermore, electron spin resonance (ESR) techniques, which involve applying magnetic fields at microwave frequencies, are being explored to manipulate and measure single electron spins in GaAs single-electron transistors. spiedigitallibrary.org

Terahertz (THz) Technology and this compound

Terahertz (THz) radiation, occupying the portion of the electromagnetic spectrum between microwaves and infrared light, has a vast range of potential applications in areas such as imaging, spectroscopy, and high-speed communications. This compound is a cornerstone material for the generation and detection of THz waves.

Photoconductive antennas (PCAs) are a widely used source of THz radiation. aip.org GaAs is a preferred substrate for PCAs due to its high carrier mobility, high dielectric strength, and an ideal bandgap for excitation by common femtosecond lasers. hep.com.cn In a GaAs-based PCA, an ultrafast laser pulse with photon energy greater than the GaAs bandgap excites charge carriers (electrons and holes). optica.org An applied bias voltage across the antenna structure accelerates these photocarriers, leading to a transient current that radiates THz pulses. researchgate.net

Low-temperature-grown GaAs (LT-GaAs) is often used in PCAs because it exhibits a high density of arsenic anti-site defects, which lead to very short carrier lifetimes. aip.org This rapid trapping of carriers is crucial for generating broadband THz pulses. Research has demonstrated the generation of THz pulses with electric field strengths reaching 34 kV/cm from LT-GaAs PCAs driven by a ytterbium-doped fiber laser. aip.org The generation mechanism in this case primarily relies on the photoexcitation of electrons from the valence band to shallow defect states associated with excess arsenic. aip.org

Semi-insulating GaAs (SI-GaAs) is another material used for high-power THz generation. optica.org Large-area SI-GaAs PCAs have produced peak THz fields greater than 230 kV/cm. optica.org The choice between LT-GaAs and SI-GaAs depends on the desired operating parameters; at low optical fluences, SI-GaAs can be more efficient, while at higher fluences, LT-GaAs can produce a larger radiated electric field. hep.com.cn

This compound field-effect transistors (FETs), particularly high-electron-mobility transistors (HEMTs), have emerged as sensitive and fast room-temperature detectors of THz radiation. researchgate.netarxiv.org The detection mechanism is based on the nonlinear properties of the two-dimensional electron gas (2DEG) in the transistor channel, which rectifies the incoming THz radiation and produces a photovoltage. arxiv.org

The responsivity of these detectors can be significantly influenced by the device geometry, including the metallization, contact pads, and bond wires, which can act as an effective antenna for coupling the THz radiation. researchgate.net Researchers have demonstrated that a commercial, packaged GaAs HEMT, without a dedicated antenna, can perform sensitive direct detection of THz radiation. researchgate.net

Furthermore, the sensitivity and functionality of GaAs-based THz detectors can be enhanced. By applying a magnetic field and controlling the Fermi level with a gate voltage in a GaAs/AlGaAs HEMT, the amplitude of the THz spectroscopic signals can be modulated with a high on-off ratio. aip.org This allows for the development of active modulators for THz spectroscopy. aip.org The detection can also be sensitive to the polarization of the THz radiation, including its helicity, which is interpreted as an interference of plasma oscillations in the transistor channel. aip.org

A significant area of research is dedicated to improving the bandwidth and power output of GaAs-based THz sources. Several strategies are being explored to enhance the optical-to-THz conversion efficiency.

One approach involves modifying the surface of the GaAs PCA. For instance, coating the antenna with silicon nanowires has been shown to increase the THz emission by up to three times compared to an uncoated device. researchgate.net This enhancement is attributed to increased photoabsorption and capacitance induced by the nanowires. researchgate.net Another technique is to incorporate plasmonic nanostructures on the PCA surface, which can also lead to a significant enhancement in THz emission power. researchgate.net

The choice of laser pump and the properties of the GaAs itself are also critical. For example, using an ytterbium-doped fiber laser at 1030 nm to pump an LT-GaAs PCA has been shown to be effective for generating high-field, low-frequency THz pulses. aip.org The efficiency in this system could potentially be further improved by optimizing the annealing temperature of the LT-GaAs or by adding an anti-reflective coating. aip.org

For generating tunable, narrow-bandwidth THz radiation, a technique called parametric down-conversion in periodically structured GaAs is employed. researchgate.netspiedigitallibrary.org By using micro-structured GaAs, such as orientation-patterned GaAs (OP-GaAs), within an optical parametric oscillator, tunable THz waves can be generated through difference-frequency mixing. researchgate.netspiedigitallibrary.org This method has achieved an optical-to-THz efficiency of 10⁻⁴ and an average THz power of 1 mW, with a generated bandwidth of 250 GHz spanning from 0.4 to 3.5 THz. researchgate.netspiedigitallibrary.org The efficiency of this process can be further enhanced by taking advantage of cascading effects, where more than one THz photon is generated for each depleted optical photon. spiedigitallibrary.org

Integration with Other Material Systems

The integration of this compound (GaAs) with other material systems is a pivotal area of research, aiming to combine the superior electronic and optoelectronic properties of GaAs with the mature processing technology and unique characteristics of other materials. This integration promises to overcome the limitations of individual materials, leading to the development of novel devices with enhanced performance and functionality.

This compound on Silicon (GaAs on Si) Heteroepitaxy for Integrated Circuits

The heteroepitaxy of this compound on Silicon (GaAs on Si) represents a significant technological endeavor to merge the high-speed and optoelectronic capabilities of GaAs with the well-established, large-scale, and low-cost manufacturing infrastructure of silicon. oreilly.comgoogle.com This integration allows for the development of advanced architectures where high-speed GaAs devices are placed on heteroepitaxially grown islands on a silicon wafer, connected with silicon VLSI circuits through appropriate metallization. oreilly.com The primary advantages of using a silicon substrate include its lower cost and superior mechanical strength compared to fragile GaAs substrates. google.com

However, the direct growth of GaAs on Si presents considerable challenges. The primary obstacle is the significant lattice mismatch of approximately 4.1% between the two materials, which can lead to a high density of dislocations and other defects in the grown GaAs film. google.commpg.de Another critical issue is the formation of antiphase boundaries (APBs) that arise from the growth of a polar compound semiconductor (GaAs) on a non-polar substrate (Si). aip.org These defects can severely degrade the electronic and optical properties of the GaAs layer, rendering it unsuitable for device applications. google.commpg.de

To address these challenges, various advanced epitaxial techniques have been developed. Selective area heteroepitaxy (SAH) is a promising approach that involves growing GaAs in predefined, recessed areas on the silicon substrate. aip.org This method has been shown to produce antiphase boundary-free GaAs microridges on flat-bottom (001) silicon. aip.org The elimination of APBs is attributed to their self-annihilation, which is influenced by a low-temperature GaAs nucleation step followed by a higher-temperature buffer layer overgrowth. aip.org

Furthermore, techniques to reduce the dislocation density are crucial for achieving device-quality GaAs on Si. Methods such as thermal cycle annealing and the incorporation of strained-layer superlattices, like Indium this compound (InGaAs)/GaAs multi-stacks, have proven effective in filtering and reducing dislocations. aip.org Research has demonstrated the achievement of a low surface dislocation density of 8.5 × 10⁶ cm⁻² in 15-μm-wide GaAs microridges using these techniques. aip.org Another approach involves using a buffer layer grown by migration-enhanced epitaxy (MEE), which promotes a more planar, layer-by-layer initial growth compared to the three-dimensional island nucleation seen in traditional molecular beam epitaxy (MBE). google.com The development of commercially viable techniques to grow large-area, device-quality GaAs layers on silicon substrates is expected to create a new material system for a wide range of microelectronic and optoelectronic applications. dtic.mil

Parameter Value Reference
Lattice Mismatch (GaAs vs. Si)~4.1% google.commpg.de
Achieved Surface Dislocation Density8.5 × 10⁶ cm⁻² aip.org

Metamaterials on this compound Substrates for Electromagnetic Wave Manipulation

This compound serves as an excellent substrate for the development of two-dimensional metamaterials designed for the manipulation of electromagnetic waves, particularly in the terahertz (THz) frequency range. francis-press.com The inherent properties of GaAs, such as high electron mobility, a wide spectral response, and low dielectric loss, make it highly suitable for applications in optical modulation, infrared detection, and high-speed communications. francis-press.com Metamaterials are artificial structures composed of subwavelength periodic elements, or "meta-atoms," whose electromagnetic properties are determined by their geometry rather than their chemical composition. nih.gov

By fabricating arrays of metallic structures, such as split-ring resonators (SRRs), on a GaAs substrate, it is possible to create materials with engineered electric permittivity and magnetic permeability. nih.govoptica.org These metamaterials can be designed to exhibit specific resonant responses at desired frequencies. For instance, a planar array of SRRs on a GaAs substrate can be engineered to have distinct electric resonances, enabling control over the material's permittivity. optica.org

A key area of research is the dynamic control of the metamaterial's properties. One effective method is the photoexcitation of free carriers in the GaAs substrate. nih.gov By illuminating the substrate with a near-infrared laser, electron-hole pairs are generated, increasing the free charge carrier density. hep.com.cn This change in the substrate's conductivity alters the electromagnetic response of the overlying metallic structures, allowing for the active switching or modulation of the metamaterial's resonance. For example, the fundamental resonance of an SRR array on a GaAs substrate was completely switched off by exciting the substrate with a femtosecond laser, increasing the transmission at the resonant frequency from 15% to 70%. hep.com.cn

The design of these metamaterials involves various structural configurations, including subwavelength periodic structures, surface plasmon-enhanced structures, and heterogeneous composite structures. francis-press.com These designs find applications in optical filtering, dynamic control, and multifunctional integration. francis-press.com Fabrication of these high-precision structures often employs techniques like electron beam lithography and nanoimprint lithography. francis-press.com The combination of metamaterials with GaAs substrates opens up possibilities for advanced devices like tunable filters, modulators, and high-sensitivity sensors. francis-press.com

Property Description Reference
Substrate MaterialThis compound (GaAs) francis-press.com
Common Meta-AtomSplit-Ring Resonator (SRR) nih.govhep.com.cn
Tuning MechanismPhotoexcitation of free carriers in GaAs substrate nih.govhep.com.cn
Result of TuningComplete switching of resonance hep.com.cn
Fabrication TechniquesElectron beam lithography, Nanoimprint lithography francis-press.com

Graphene/Gallium Arsenide Heterojunctions for Photodetector Enhancement

The creation of heterojunctions between graphene and this compound has emerged as a highly effective strategy for enhancing the performance of photodetectors, particularly in the near-infrared (NIR) spectrum. jos.ac.cn These devices leverage the exceptional properties of both materials: graphene's high carrier mobility, broadband absorption, and tunable conductivity, combined with GaAs's strong light absorption in the NIR range. jos.ac.cnresearchgate.net

The fundamental operating principle of a graphene/GaAs photodetector is based on the formation of a Schottky junction at the interface. jos.ac.cn The built-in electric field at this junction facilitates the separation of photogenerated electron-hole pairs, leading to a photocurrent. rsc.org This structure allows for self-driven, or zero-bias, operation. rsc.org

Research has demonstrated significant performance improvements in these heterojunction devices through various design and modification strategies. One approach involves structuring the electrodes into an interdigitated configuration. This design shortens the path for photogenerated carriers to reach the electrodes, which reduces series resistance and enhances carrier collection efficiency. jos.ac.cnopticsjournal.net A graphene/GaAs heterojunction photodetector with interdigitated electrodes exhibited a responsivity of 40.1 mA/W, a detectivity of up to 2.9 × 10¹³ Jones, and rapid response times in the microsecond range (18.5 µs rise time / 17.5 µs fall time). jos.ac.cn The photocurrent in this device was two orders of magnitude higher than in a device without interdigitated electrodes. jos.ac.cnopticsjournal.net

Another enhancement technique is the use of surface plasmon resonance. By incorporating metallic grating-nanowire structures on the graphene surface, it is possible to excite surface plasmons. researchgate.net This creates a strong electromagnetic field at the heterojunction, which significantly enhances carrier separation and transfer, thereby boosting the photodetector's responsivity and detectivity. researchgate.net A device using an ellipse wall grating-nanowire structure achieved a maximum photocurrent responsivity of 514 mA/W, a 56% increase compared to a plain structure. researchgate.net

Furthermore, the introduction of upconversion nanoparticles (UCNPs) onto the heterojunction can extend the detector's sensitivity beyond the intrinsic absorption limit of GaAs (around 874 nm). rsc.org These nanoparticles can absorb lower-energy photons (e.g., at 980 nm) and emit higher-energy light that can then be absorbed by the heterojunction, a process known as radiative energy transfer. This dramatically improves the device's performance under self-driven conditions. rsc.org

Device Configuration Performance Metric Value Reference
Graphene/GaAs with Interdigitated ElectrodesResponsivity40.1 mA/W jos.ac.cn
Detectivity2.9 × 10¹³ Jones jos.ac.cn
Rise/Fall Time18.5 µs / 17.5 µs jos.ac.cn
On/Off Current Ratio3.31 × 10⁷ opticsjournal.net
Graphene/GaAs with Ellipse Wall Grating-NanowireMax. Responsivity514 mA/W researchgate.net
Graphene/GaAs with Upconversion NanoparticlesResponsivity (at 980 nm)5.97 mA W⁻¹ rsc.org
Detectivity (at 980 nm)1.1 × 10¹¹ cm Hz⁰.⁵ W⁻¹ rsc.org

Advanced Concepts in this compound Device Miniaturization

The drive towards miniaturization of electronic and optoelectronic components has led to the exploration of advanced device concepts based on this compound. These concepts leverage quantum phenomena and low-dimensional structures to create devices with unprecedented sensitivity, efficiency, and functionality at the nanoscale.

Quantum Sensors and Their Development

This compound and its related compounds are pivotal materials in the development of highly sensitive quantum sensors. These devices utilize quantum mechanical effects to measure physical quantities with a precision that surpasses classical sensors. raith.com

One prominent example is the quantum Hall effect (QHE) sensor. In these devices, a two-dimensional electron gas (2DEG) is confined within a semiconductor heterostructure, typically based on this compound, and cooled to very low temperatures. raith.com Under a strong magnetic field, the Hall resistance becomes quantized into discrete levels. This quantization allows for extremely precise measurements of the magnetic field. raith.com QHE sensors are valued for their high accuracy and stability, making them essential tools in metrology and fundamental physics research. raith.com

More recently, research has focused on developing topological quantum devices using materials like aluminum-gallium-arsenide (AlGaAs). tu-dresden.de A significant breakthrough has been the creation of a semiconductor device that harnesses the topological skin effect. This quantum phenomenon protects the flow of electrons from disruptions caused by material impurities or temperature fluctuations. tu-dresden.de By cleverly arranging the contacts on the AlGaAs material, the electrical currents are forced to flow along the edges of the device, making them exceptionally robust against external perturbations. tu-dresden.de This topological protection allows for measurements of unprecedented precision and could make such devices highly attractive for the semiconductor industry, potentially reducing the need for extremely high material purity. tu-dresden.de

Furthermore, quantum dot (QD) technology, which can be based on III-V materials like GaAs, is being explored for advanced image sensors. idtechex.com While silicon is excellent for visible light detection, materials like Indium this compound (InGaAs) are used for short-wave infrared (SWIR) sensing. idtechex.comtechbriefs.com Quantum dots offer a way to overcome the integration challenges of traditional inorganic photodetector systems by allowing for direct monolithic deposition onto silicon readout integrated circuits (ROIC). idtechex.com This could pave the way for high-resolution, low-cost SWIR image sensors. idtechex.com

Low-Dimensional Optoelectronic Devices

Low-dimensional structures, such as quantum dots (0D), nanowires (1D), and quantum wells (2D), confine charge carriers in one or more dimensions, leading to quantum effects that dramatically alter their electronic and optical properties. aip.orgeasychair.org this compound and other III-V compound semiconductors are ideal materials for fabricating these low-dimensional optoelectronic devices due to their direct bandgap and high carrier mobility. easychair.orgmdpi.com

Nanowires (1D): Semiconductor nanowires have a diameter on the order of nanometers, which is comparable to or smaller than the material's Bohr radius, leading to significant quantum confinement. ntu.edu.sg This one-dimensional structure can lead to higher carrier mobility and reduced recombination losses. easychair.org GaAs and its alloys, like GaAsSb, are used to create core-shell nanowire heterostructures. easychair.org These structures are suitable for a variety of optoelectronic devices, including lasers, photodetectors, and light-emitting diodes, with performance characteristics that can be engineered by controlling the nanowire's composition and structure. easychair.org For example, Indium this compound (InGaAs) nanowire arrays have been used to build heterojunctions with tunable photoconductivity across the UV to visible range. aip.org

Quantum Dots (0D): Quantum dots are semiconductor nanocrystals that confine carriers in all three dimensions. mdpi.com This strong confinement results in discrete, atom-like energy levels. The optical and electronic properties of QDs, such as their emission wavelength, are highly tunable by simply changing their size. aip.org InAs/GaAs quantum dots have been a major focus of research and are seen as having great potential for optoelectronic devices. mdpi.com Pyramidal-shaped quantum dots (PSQDs) made from materials like AlGaAs/GaAs and InGaAs/GaAs are of particular interest. mdpi.com These structures exhibit superior thermal stability and have unique optical properties due to the interplay between their geometry and material composition, making them candidates for applications like quantum cascade lasers. mdpi.com

The development of these low-dimensional devices relies on advanced synthesis and fabrication techniques, such as molecular beam epitaxy and chemical vapor deposition, to create high-quality, single-crystalline nanostructures. aip.orgmdpi.com The unique properties of these materials are advancing the field of optoelectronics, enabling the creation of smaller, more efficient, and novel devices. mdpi.comntu.edu.sg

Future Research Directions and Challenges in Gallium Arsenide Science and Technology

Addressing Manufacturing Process Limitations and Reproducibility

The manufacturing of gallium arsenide wafers is a complex and large-scale process. waferworld.com A significant challenge lies in the inherent properties of GaAs, such as its low thermal conductivity and higher coefficient of thermal expansion compared to silicon, which complicates the production of transistors. nanografi.com The fabrication of GaAs devices often involves intricate processes like epitaxy, lithography, etching, and metallization, each requiring specialized equipment and expertise. fastercapital.comfastercapital.com

Key areas for future research and development include:

Improving Wafer Quality: The performance and reliability of GaAs devices are directly affected by crystal defects such as dislocations, precipitates, and point defects. waferworld.com Future work will focus on refining crystal growth techniques, like Liquid Encapsulated Czochralski (LEC) and Vertical Gradient Freeze (VGF), to produce wafers with higher uniformity and fewer defects. electronicsforu.com

Enhancing Process Control: Achieving uniform and repeatable results across wafers is crucial for high-yield manufacturing. waferworld.com Research is ongoing to improve processes like ion implantation, where issues such as the dissociation of GaAs due to arsenic loss need to be overcome. waferworld.com Advanced techniques like chemical mechanical polishing (CMP) are also being refined to achieve ultra-smooth surfaces without residual damage. jgszz.cngoogle.com

Reproducibility in Quantum Devices: For the development of quantum circuits, it is critical that individual components have identical operating parameters. aip.org Studies have shown that using undoped GaAs/AlGaAs heterostructures can significantly improve the reproducibility of quantum transport properties in devices like quantum point contacts (QPCs) compared to traditional modulation-doped structures. aip.orgwhiterose.ac.uk This is because the random distribution of ionized donors in doped structures creates a variable electrostatic potential that reduces reproducibility. aip.org

Further Enhancements in Device Reliability and Lifetime

Ensuring the long-term reliability and extending the operational lifetime of GaAs devices is a critical area of research. Degradation mechanisms can limit the performance and lifespan of these components, particularly in high-power and high-frequency applications. mit.edu

Future research will focus on:

Understanding Degradation Mechanisms: Studies have identified several degradation phenomena in GaAs devices. For instance, in high-electron-mobility transistors (PHEMTs), degradation can manifest as an increase in drain resistance and a reduction in maximum drain current. mit.edu This has been attributed to surface corrosion, specifically oxidation on the n+GaAs ledge and the AlGaAs surface. mit.edu Other mechanisms include contact degradation at elevated temperatures and the diffusion of impurities into quantum wells. mdpi.comoptica.org

Improving Thermal Management: this compound has a lower thermal conductivity than silicon, leading to significant heat generation in localized areas. waferworld.comcsfusion.org This can negatively impact device performance and reliability. fastercapital.com Developing more effective thermal management solutions is crucial for high-power devices. fastercapital.com

Mitigating Failure Modes: Research into the failure mechanisms of GaAs-based devices, such as laser diodes, has shown that factors like dislocation propagation and defect-assisted impurity diffusion can cause rapid degradation. aip.org In monolithic GaAs-on-Si nano-ridge quantum well lasers, elemental interdiffusion in the p-contact plug has been identified as a key failure mode. optica.org Future work will aim to engineer device structures to alleviate these extrinsic failure modes. optica.org

Exploration of New Quantum Phenomena in Ultra-Pure and Confined this compound Systems

Ultra-pure and confined this compound systems provide a unique platform for exploring novel quantum phenomena, driven by strong electron-electron interactions in a low-disorder environment. manfragroup.org

Key research directions include:

Fractional Quantum Hall Effect (FQHE): High-mobility two-dimensional electron gases (2DEGs) in AlGaAs/GaAs heterostructures are central to the study of the FQHE, a phenomenon that reveals new electronic states. manfragroup.org Recent research has observed FQHE at an even-denominator filling factor of ν=1/2 in two-dimensional hole systems confined to GaAs quantum wells, which is consistent with a two-component, Halperin-Laughlin state. arxiv.org The discovery of an unexpected even-denominator state at a filling factor of 3/4 in 2D GaAs could help in understanding the origins of these rare states. aps.org

Quantum-Confined Stark Effect (QCSE): The QCSE, which describes the effect of an external electric field on the electronic and optical properties of confined systems, is being investigated in various GaAs nanostructures. In coupled InAs/GaAs quantum dots, the QCSE can be controlled by varying the barrier thickness, which could be useful for developing single-photon optical switches and tunable emitters. aip.org Studies on GaAs/AlGaAs nanowire quantum well tubes are also providing insights into exciton (B1674681) localization. acs.org

Emergent Phenomena in Ultra-Pure Materials: Researchers have created extremely pure samples of this compound, with as few as one impurity for every 10 billion atoms. princeton.edu In these ultra-pure materials, surprising quantum effects have been observed at much weaker magnetic fields than previously thought possible. princeton.edu For example, the formation of a Wigner crystal, a lattice structure of electrons, was observed at less than one Tesla, a much lower magnetic field than the previously expected 14 Tesla. princeton.edu These findings open up new avenues for studying quantum phenomena in more accessible laboratory conditions. princeton.edu

Development of this compound for High-Volume, Low-Cost Production

A major obstacle to the widespread adoption of this compound is its high production cost compared to silicon. waferworld.cominc42.com The price of a single-crystal GaAs substrate is a significant contributor to this cost, hindering its use in mass-market applications. waferworld.comwaferworld.com

Future research and development efforts are focused on:

Reducing Substrate Costs: A key strategy is the development of techniques to reuse the expensive GaAs wafer. waferworld.com Researchers at Stanford University have developed a process that allows for the creation of a functional electronic layer on top of a wafer, which can then be separated, allowing the wafer to be used again. waferworld.comeepower.com Another approach involves using alternative, more affordable substrates for growing GaAs epitaxial layers. inc42.com The "Germanium-on-Nothing" (GON) technique, for example, allows a thin germanium layer with a GaAs solar cell to be peeled off a germanium wafer, which can then be reused. nrel.gov

Improving Manufacturing Efficiency: Optimizing manufacturing processes to minimize waste and improve yield is crucial for cost reduction. fastercapital.com This includes advancements in areas like epitaxy, lithography, and etching. fastercapital.com The development of high-throughput production methods, such as aerotaxy for producing GaAs nanowire pn-junctions, also holds promise for industrial-scale, low-cost manufacturing. lu.se

Enabling New Applications: By significantly lowering the cost of GaAs devices, new applications could become economically viable, particularly in areas like solar energy. waferworld.comeepower.com this compound-based solar cells hold the record for conversion efficiency, but their high cost has limited their use primarily to specialized applications like satellites. waferworld.comeepower.com Lower production costs could make them practical for terrestrial use. eepower.com

Advancements in Integration Technologies for Hybrid Systems

The integration of this compound with other semiconductor materials, particularly silicon, is a key area of research aimed at combining the superior high-frequency and optoelectronic properties of GaAs with the mature and low-cost manufacturing infrastructure of silicon.

Future advancements in this area include:

Monolithic Integration: Significant progress has been made in the monolithic integration of GaAs devices on silicon substrates. This allows for the fabrication of both electronic and optoelectronic devices on the same chip, enabling seamless integration of photonics and electronics. waferworld.com For example, reliable monolithic GaAs-on-Si nano-ridge quantum well lasers have been demonstrated, which are crucial for high-bandwidth datacom applications in silicon photonics. optica.org

Heterojunction Technologies: The development of heterojunctions, which involve layering different semiconductor materials, is another important avenue. While the integration of GaAs with existing technology can be challenging, it offers significant performance advantages. fastercapital.com For instance, InP-on-GaAs engineered substrates are being explored as a cost-effective platform for high-efficiency optoelectronic devices. aip.org

Advanced Packaging: Innovations in packaging technologies are essential for creating compact and reliable hybrid systems. Low-Temperature Co-fired Ceramics (LTCC) technology is being developed for high-power Ka-band applications, enabling the integration of GaAs monolithic microwave integrated circuits (MMICs) for next-generation broadband access systems. europa.eu

These research efforts are paving the way for the development of advanced hybrid systems that leverage the unique strengths of different materials, opening up new possibilities for high-performance electronics and optoelectronics.

Q & A

Basic Research Questions

Q. What are the standard synthesis methods for high-purity GaAs crystals, and how do growth parameters influence crystal quality?

  • Methodology :

  • Liquid Encapsulated Czochralski (LEC) : High-pressure growth minimizes arsenic loss; ideal for microwave devices. Monitor temperature gradients to reduce dislocations .
  • Vertical Gradient Freeze (VGF) : Lower thermal stress improves crystal uniformity. Optimize cooling rates to minimize point defects .
  • Molecular Beam Epitaxy (MBE) : Ultra-high vacuum conditions enable atomic-layer control. Use in-situ reflection high-energy electron diffraction (RHEED) to monitor surface morphology .
    • Critical Parameters : Stoichiometry (Ga:As ratio), dopant concentration (e.g., Si for n-type), and thermal stability during cooling.

Q. How are the electrical and optical properties of GaAs characterized in semiconductor research?

  • Electrical Characterization :

  • Hall Effect Measurements : Determine carrier mobility (up to 8,500 cm²/V·s in pure GaAs) and doping density .
  • Capacitance-Voltage (C-V) Profiling : Map carrier distribution across heterojunctions .
    • Optical Characterization :
  • Photoluminescence (PL) Spectroscopy : Identify bandgap transitions (1.42 eV at 300 K) and defect-related emissions .
  • Fourier-Transform Infrared (FTIR) Spectroscopy : Analyze absorption edges for purity validation .

Advanced Research Questions

Q. How can interfacial defects in GaAs heterostructures be minimized during epitaxial growth?

  • Strategies :

  • Substrate Pretreatment : Atomic hydrogen cleaning reduces oxide layers before MBE growth .
  • Buffer Layers : Grow low-temperature GaAs layers to absorb lattice mismatches (e.g., GaAs/AlGaAs interfaces) .
    • Validation Methods :
  • Transmission Electron Microscopy (TEM) : Quantify dislocation density (< 10⁵ cm⁻² for optoelectronic-grade layers) .
  • X-Ray Diffraction (XRD) : Measure lattice mismatch (< 0.1% for high-efficiency solar cells) .

Q. What analytical frameworks resolve contradictions between experimental data and theoretical models in GaAs device simulations?

  • Approach :

  • Parameter Sensitivity Analysis : Identify dominant factors (e.g., doping profiles, interface traps) using TCAD tools .
  • Experimental Cross-Validation : Compare simulated I-V curves with measured data under identical biasing conditions. Discrepancies >10% warrant re-evaluation of mobility models .
    • Case Study : Disagreements in electron saturation velocity (∼1×10⁷ cm/s) may arise from unaccounted surface states—use scanning Kelvin probe microscopy (SKPM) to map surface potentials .

Q. What safety protocols are critical when handling GaAs in laboratory settings?

  • Key Measures :

  • Containment : Use fume hoods for crystal grinding to avoid inhalation of arsenic-containing particulates .
  • Waste Disposal : Acid digestion followed by precipitation to immobilize arsenic (As³⁺) before landfill .
  • Personal Protective Equipment (PPE) : Respirators (NIOSH P100 filters) and gloves (nitrile, >0.11 mm thickness) .
    • Toxicological Note : IARC classifies GaAs as Group 1 carcinogen due to arsenic release; monitor urinary arsenic levels in chronic exposure scenarios .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on GaAs thermal stability in high-power devices?

  • Root Cause Investigation :

  • Material Variability : Compare impurity levels (e.g., carbon >10¹⁷ cm⁻³ accelerates degradation) across studies .
  • Stress Testing Conditions : Standardize temperature cycling protocols (e.g., MIL-STD-883 for military-grade diodes) .
    • Resolution Framework :
  • Failure Mode Analysis (FMEA) : Correlate thermal runaway events with defect clusters using electron beam-induced current (EBIC) imaging .

Experimental Design Guidelines

Q. What considerations are vital for designing reproducible GaAs-based optoelectronic experiments?

  • Design Checklist :

  • Substrate Specifications : (100)-oriented semi-insulating GaAs wafers (resistivity >10⁷ Ω·cm) to minimize parasitic capacitance .
  • Environmental Controls : Nitrogen gloveboxes (<1 ppm O₂/H₂O) prevent surface oxidation during device fabrication .
    • Documentation : Adopt Beilstein Journal guidelines for reporting synthesis parameters (e.g., growth rate ±0.01 Å/s in MBE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.